Product packaging for 4-iodo-N-methylbenzamide(Cat. No.:CAS No. 89976-43-2)

4-iodo-N-methylbenzamide

Cat. No.: B398260
CAS No.: 89976-43-2
M. Wt: 261.06g/mol
InChI Key: MCWQNRJDIFEOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodo-N-methylbenzamide ( 89976-43-2) is a high-purity organic compound with the molecular formula C₈H₈INO and a molecular weight of 261.06 g/mol . This benzamide derivative features an iodine atom at the para position of the aromatic ring, making it an exceptionally valuable intermediate in synthetic organic chemistry and pharmaceutical research . The iodine moiety is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the rapid diversification of molecular scaffolds and the synthesis of complex biaryl structures . This makes it a crucial building block for constructing combinatorial libraries and exploring structure-activity relationships in medicinal chemistry. Researchers utilize this compound in the development of kinase inhibitors and other pharmacologically active molecules, leveraging its structure as a core scaffold . Furthermore, the iodine atom provides a handle for isotopic labeling, positioning this compound as a potential precursor for radiolabeled compounds in nuclear medicine and diagnostic research . The compound is typically supplied as a solid and should be stored according to standard laboratory safety protocols. Safety and Handling: This chemical is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Related Derivatives: The supplier also offers a portfolio of related chemical building blocks, including n-Cyclohexyl-4-iodo-N-methylbenzamide (CAS 1119408-76-2) and 2-Fluoro-4-iodo-N-methylbenzamide (CAS 1351185-56-2) , to support a wide range of research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO B398260 4-iodo-N-methylbenzamide CAS No. 89976-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWQNRJDIFEOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313239
Record name 4-Iodo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89976-43-2
Record name 4-Iodo-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89976-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-iodo-N-methylbenzamide from 4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-iodo-N-methylbenzamide from 4-iodobenzoic acid. This document details common and effective methodologies, including direct amide formation and synthesis via an acyl chloride intermediate. Each method is presented with a detailed experimental protocol, a summary of quantitative data for comparable reactions, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable compound in organic synthesis, often serving as an intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis of this amide from the readily available 4-iodobenzoic acid is a fundamental transformation. This guide explores two primary strategies for this conversion: direct coupling of the carboxylic acid and the amine, and a two-step process involving the activation of the carboxylic acid.

Synthetic Strategies

The formation of an amide bond between a carboxylic acid and an amine is a common yet crucial reaction in organic chemistry. The direct reaction is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents or conversion to a more reactive intermediate are typically employed.

Method 1: Direct Amide Synthesis using a Coupling Reagent

Direct condensation of a carboxylic acid and an amine can be achieved using various coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.

One effective method utilizes titanium(IV) chloride (TiCl₄) as a mediator. This approach allows for the direct formation of the amide bond in a one-pot reaction.

Experimental Protocol: TiCl₄-Mediated Amidation [1]

  • Reaction Setup: To a solution of 4-iodobenzoic acid (1.0 mmol) in pyridine (10 mL) within a tightly sealed screw-capped vial, add methylamine (1.0 mmol, either as a solution or a salt) and TiCl₄ (3.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to 85°C with magnetic stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-iodobenzoic acid is completely consumed (typically around 2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Extraction: Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract the product with methylene chloride (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Logical Workflow for TiCl₄-Mediated Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Iodobenzoic_Acid 4-Iodobenzoic_Acid Reaction_Vessel Reaction in Pyridine with TiCl₄ at 85°C 4-Iodobenzoic_Acid->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Solvent_Removal Pyridine Removal Reaction_Vessel->Solvent_Removal Reaction Completion Extraction Aqueous HCl Wash & DCM Extraction Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the direct synthesis of this compound.

Method 2: Synthesis via Acyl Chloride Intermediate

A traditional and highly reliable method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. This two-step process, often referred to as the Schotten-Baumann reaction, is widely applicable.[2]

Experimental Protocol: Acyl Chloride Formation and Amidation

Step 1: Synthesis of 4-Iodobenzoyl Chloride [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 4-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, e.g., 5-10 eq).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

  • Isolation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude 4-iodobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound [4]

  • Reaction Setup: Dissolve methylamine (1.0 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base) in a suitable aprotic solvent such as dichloromethane (DCM) in a flask cooled in an ice bath (0°C).

  • Base: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to scavenge the HCl produced during the reaction.

  • Acylation: Slowly add a solution of 4-iodobenzoyl chloride (1.1 eq) in DCM to the stirred methylamine solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Relationship of Synthetic Approaches

G cluster_direct Direct Coupling cluster_indirect Two-Step Activation Start 4-Iodobenzoic Acid + Methylamine Coupling Coupling Reagent (e.g., TiCl₄, Borate Esters) Start->Coupling Activation Activation to Acyl Chloride (e.g., SOCl₂) Start->Activation Product This compound Coupling->Product Amidation Reaction with Methylamine Activation->Amidation Amidation->Product

Caption: Comparison of direct and two-step synthetic routes.

Quantitative Data Summary

While specific yield data for the synthesis of this compound was not found in the initial search, the following table summarizes typical yields for similar amidation reactions reported in the literature. This data can be used to estimate the expected efficiency of the proposed protocols.

MethodReactants (similar to 4-iodobenzoic acid & methylamine)Coupling/Activating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
TiCl₄-MediatedAromatic Carboxylic Acids & Alkyl AminesTiCl₄Pyridine852>90[1]
Borate EsterAromatic Carboxylic Acids & Primary AminesB(OCH₂CF₃)₃MeCN80-1005-24High[5][6]
Acyl Chloride4-Iodo-3-nitrobenzoic acid & AmmoniaSOCl₂DMF (for activation)Reflux (activation)1-2 (activation)~40 (recrystallized)[7]
Acyl ChlorideGeneral ProcedureSOCl₂ or Oxalyl ChlorideDCM, THF, or Ethyl AcetateRoom Temp.8-16Good[2]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The yield for the acyl chloride method involving 4-iodo-3-nitrobenzoic acid is lower due to the presence of the nitro group which can lead to side reactions.[7] The synthesis of this compound is expected to proceed with higher efficiency.

Conclusion

The synthesis of this compound from 4-iodobenzoic acid can be effectively achieved through several established methods. The choice of method may depend on the available reagents, desired scale, and tolerance for a one-pot versus a two-step procedure. The direct amidation using a coupling reagent like TiCl₄ offers a streamlined approach, while the traditional acyl chloride method provides a robust and often high-yielding alternative. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

synthesis of 4-iodo-N-methylbenzamide experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-iodo-N-methylbenzamide

This guide provides detailed experimental protocols for the synthesis of this compound, a valuable intermediate in organic synthesis. The document outlines two primary and robust synthetic strategies starting from 4-iodobenzoic acid: a direct amide coupling reaction and a two-step process via an acyl chloride intermediate. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two common methods in organic chemistry:

  • Direct Amide Coupling: This method involves the one-pot condensation of 4-iodobenzoic acid and methylamine using a coupling agent. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as hydroxybenzotriazole (HOBt) are effective for this transformation, facilitating the formation of the amide bond under mild conditions.[1][2]

  • Acyl Chloride Formation and Subsequent Amination: This classic two-step approach first involves the conversion of 4-iodobenzoic acid to the more reactive 4-iodobenzoyl chloride.[3] This is typically achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with methylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the final amide product.[4][5]

Data Presentation

The following tables summarize the quantitative data for the two proposed synthetic protocols. Molar equivalents are relative to the starting carboxylic acid.

Table 1: Reagents and Conditions for Method A (Direct Amide Coupling)

Reagent/ParameterMolar Equivalents / ValueRoleReference for Analogy
4-iodobenzoic acid1.0Starting Material[2]
Methylamine1.1Nucleophile[2]
EDC·HCl1.2Coupling Agent[2]
HOBt1.2Additive[2]
DIPEA2.5Non-nucleophilic Base[2]
SolventAnhydrous DCM or DMFReaction Medium[2]
Temperature0 °C to Room Temp.Reaction Condition[2]
Reaction Time12 - 24 hoursReaction Condition[2]

Table 2: Reagents and Conditions for Method B (Via Acyl Chloride)

StepReagent/ParameterMolar Equivalents / ValueRoleReference for Analogy
1. Acyl Chloride Formation 4-iodobenzoic acid1.0Starting Material[6]
Oxalyl Chloride1.05Chlorinating Agent[6]
Anhydrous DCM-Solvent[6]
DMFCatalyticCatalyst[6]
TemperatureRoom TemperatureReaction Condition[6]
Reaction Time~2 hoursReaction Condition[6]
2. Amidation 4-iodobenzoyl chloride1.0Electrophile[7]
Methylamine1.2Nucleophile[7]
Triethylamine1.2Base[7]
Anhydrous DCM-Solvent[7]
Temperature0 °C to Room Temp.Reaction Condition[7]
Reaction Time~1.5 hoursReaction Condition[7]

Experimental Protocols

Method A: EDC/HOBt Mediated Direct Amide Coupling

This protocol details the direct synthesis of this compound from 4-iodobenzoic acid using EDC and HOBt as coupling agents.

Materials:

  • 4-iodobenzoic acid

  • Methylamine (solution in THF or water, or as hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-iodobenzoic acid (1.0 equiv.).

  • Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.[2]

  • Add HOBt (1.2 equiv.) to the solution, followed by the methylamine source (1.1 equiv.). If using methylamine hydrochloride, an additional equivalent of base is required.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv.) to the stirred solution.[2]

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine 4-iodobenzoic acid, HOBt, and methylamine in anhydrous DCM/DMF B 2. Cool mixture to 0 °C A->B C 3. Add DIPEA, then add EDC·HCl portion-wise B->C D 4. Warm to RT and stir for 12-24h C->D E 5. Monitor by TLC / LC-MS D->E F 6. Dilute and wash with HCl, NaHCO3, brine E->F G 7. Dry organic layer and concentrate F->G H 8. Purify by chromatography or recrystallization G->H

Workflow for EDC/HOBt mediated amide synthesis.
Method B: Synthesis via 4-iodobenzoyl chloride

This protocol describes a two-step synthesis involving the initial formation of 4-iodobenzoyl chloride, which is then reacted with methylamine.

Step 1: Synthesis of 4-iodobenzoyl chloride

Materials:

  • 4-iodobenzoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, suspend 4-iodobenzoic acid (1.0 equiv.) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.05 equiv.) to the suspension at room temperature.[6] Bubbling (evolution of CO and CO₂) should be observed.

  • Stir the mixture at room temperature for approximately 2 hours or until the solution becomes clear and gas evolution ceases.

  • The resulting solution of 4-iodobenzoyl chloride is typically used directly in the next step without isolation. The solvent can be removed under reduced pressure if a neat acyl chloride is required, but co-evaporation with a solvent like toluene is recommended to remove excess oxalyl chloride.

Step 2: Amidation of 4-iodobenzoyl chloride

Materials:

  • 4-iodobenzoyl chloride solution (from Step 1)

  • Methylamine (solution in THF or as a gas)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a separate dry flask, prepare a solution of methylamine (1.2 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.[7]

  • Cool this amine solution to 0 °C in an ice-water bath.

  • Add the solution of 4-iodobenzoyl chloride (1.0 equiv.) from Step 1 dropwise to the cooled, stirred amine solution over 20-30 minutes. Maintain the internal temperature below 10 °C.[7] A precipitate of triethylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1.5 hours.[7]

  • Monitor the reaction for the disappearance of the acyl chloride by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer with water and then with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation to afford the crude product.

  • Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Workup & Purification A 1. Suspend 4-iodobenzoic acid in anhydrous DCM with cat. DMF B 2. Add oxalyl chloride slowly A->B C 3. Stir at RT for ~2h B->C D 4. Prepare solution of methylamine and triethylamine in DCM, cool to 0 °C C->D E 5. Add acyl chloride solution dropwise D->E F 6. Warm to RT and stir for ~1.5h E->F G 7. Quench with water F->G H 8. Wash organic layer with water and brine G->H I 9. Dry, concentrate, and purify H->I

Workflow for the synthesis via an acyl chloride intermediate.

References

4-Iodo-N-methylbenzamide (CAS 89976-43-2): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the biological activity and experimental protocols for 4-iodo-N-methylbenzamide (CAS 89976-43-2) is limited in publicly available literature. This document provides a comprehensive overview of its known properties and presents hypothesized synthesis routes and potential biological activities based on structurally related compounds. The experimental protocols and signaling pathways described herein are therefore theoretical and require experimental validation.

Core Compound Properties

This compound is a halogenated aromatic amide. The presence of an iodine atom on the benzene ring and the N-methylamide group suggests its potential as an intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. The iodine atom, for instance, can serve as a handle for cross-coupling reactions, allowing for the construction of more complex molecules.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 89976-43-2Chemical Supplier Catalogs
Molecular Formula C₈H₈INOChemical Supplier Catalogs
Molecular Weight 261.06 g/mol Chemical Supplier Catalogs
IUPAC Name This compoundChemical Supplier Catalogs
SMILES CNC(=O)c1ccc(I)cc1Chemical Supplier Catalogs
Purity Typically ≥97%Chemical Supplier Catalogs
Physical Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in organic solvents like DMSO and methanolInferred from structure

Hypothesized Synthesis

A common and effective method for the synthesis of N-methylamides from carboxylic acids is via the activation of the carboxylic acid followed by reaction with methylamine. A plausible synthetic route for this compound starts from the commercially available 4-iodobenzoic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-iodobenzoic acid.

Materials:

  • 4-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., 2M in THF or aqueous solution)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 4-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-iodobenzoyl chloride.

  • Amidation: Dissolve the crude 4-iodobenzoyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up and Purification A 4-Iodobenzoic Acid in DCM B Add Thionyl Chloride (SOCl₂) at 0°C A->B C Reflux for 2h B->C D Evaporate solvent to get crude 4-Iodobenzoyl Chloride C->D E Dissolve crude product in DCM D->E Crude Product F Add Methylamine and Triethylamine at 0°C E->F G Stir at room temperature F->G H Quench with water, separate layers G->H Reaction Mixture I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Silica Gel Chromatography J->K L Pure this compound K->L

Figure 1: Hypothesized workflow for the synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While no specific biological data exists for this compound, the benzamide scaffold is a common motif in many biologically active compounds. The presence of the iodo-substituent can also influence activity, for example, through halogen bonding interactions with protein targets.

Hypothesized Target: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Several benzamide derivatives are known inhibitors of Poly (ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). It is plausible that this compound could exhibit PARP inhibitory activity.

G cluster_pathway PARP-mediated DNA Repair Pathway cluster_inhibition Hypothesized Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) synthesis PARP->PAR Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Repair DNA Repair Repair_Proteins->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor This compound Inhibition Inhibition of PARP Inhibitor->Inhibition Inhibition->PARP Apoptosis Apoptosis / Cell Death Inhibition->Apoptosis

Figure 2: Hypothesized mechanism of action as a PARP inhibitor.
Hypothesized Target: Kinase Inhibition

The benzamide moiety is also present in numerous kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The specific kinase targets would depend on the overall three-dimensional shape and electronic properties of the molecule.

cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Hypothesized Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Activation of Transcription Factors Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Inhibitor This compound Inhibition Kinase Inhibition Inhibitor->Inhibition Inhibition->Kinase_Cascade Blocked_Proliferation Inhibition of Proliferation Inhibition->Blocked_Proliferation

Figure 3: Hypothesized mechanism of action as a kinase inhibitor.

Future Directions and Research Opportunities

Given the lack of specific data, this compound represents an open area for research. Key future directions would include:

  • Definitive Synthesis and Characterization: An established and optimized synthesis protocol with full analytical characterization (NMR, MS, etc.) is the first critical step.

  • In Vitro Screening: The compound should be screened against various cancer cell lines to assess for cytotoxic or anti-proliferative effects.

  • Target Identification: If biological activity is observed, target deconvolution studies would be necessary to identify the specific protein(s) with which the compound interacts. This could involve techniques such as affinity chromatography or chemoproteomics.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound would help to elucidate the key structural features required for any observed biological activity and could lead to the development of more potent and selective compounds.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. While its specific properties and biological functions are yet to be thoroughly investigated, its structural features suggest that it could serve as a valuable building block for the synthesis of more complex molecules and may possess interesting pharmacological activities, potentially as a PARP or kinase inhibitor. The experimental protocols and potential mechanisms of action outlined in this whitepaper provide a foundational framework for future research into this compound. Experimental validation of these hypotheses is a crucial next step in unlocking the full potential of this compound.

An In-depth Technical Guide to 4-iodo-N-methylbenzamide as a Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-N-methylbenzamide is a versatile aromatic iodide building block utilized in a variety of palladium-catalyzed cross-coupling reactions. Its strategic importance lies in its ability to serve as a scaffold for the introduction of diverse functionalities, making it a valuable starting material in the synthesis of complex organic molecules, including biologically active compounds and novel materials. This guide provides a comprehensive overview of the synthesis of this compound and its application in key organic transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to facilitate its use in a research and development setting.

Physicochemical Properties of this compound

This compound is a solid at room temperature. Its key physicochemical and spectroscopic properties are summarized in the table below.

PropertyValueReference
CAS Number 89976-43-2[1][2][3][4]
Molecular Formula C₈H₈INO[1][3]
Molecular Weight 261.06 g/mol [1][3][4]
Appearance White to off-white solidGeneral knowledge
Melting Point Not available. For the related 4-iodobenzamide, the melting point is 215-217 °C.[4]
¹H NMR (CDCl₃, 300 MHz) δ 7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H, J = 4.5 Hz).[5]
¹³C NMR (CDCl₃, 75 MHz) δ 168.3, 134.6, 131.4, 128.6, 126.9, 26.9.[5]

Synthesis of this compound

The synthesis of this compound can be readily achieved through two primary and reliable methods starting from commercially available 4-iodobenzoic acid.

Method 1: Amidation of 4-iodobenzoic acid

This one-pot procedure involves the activation of the carboxylic acid with a coupling agent, followed by the addition of methylamine.

Synthesis_Method_1 start 4-Iodobenzoic Acid intermediate Activated Ester Intermediate start->intermediate Activation reagents1 Coupling Agent (e.g., EDC, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) product This compound intermediate->product Amidation reagents2 Methylamine (CH₃NH₂)

Figure 1: Synthesis of this compound from 4-iodobenzoic acid.

Experimental Protocol:

  • To a solution of 4-iodobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of methylamine (2.0 M in THF, 1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: From 4-iodobenzoyl chloride

This two-step procedure involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Synthesis_Method_2 start 4-Iodobenzoic Acid intermediate 4-Iodobenzoyl Chloride start->intermediate Acyl Chloride Formation reagents1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) cat. DMF product This compound intermediate->product Amidation reagents2 Methylamine (CH₃NH₂) Base (e.g., Triethylamine)

Figure 2: Synthesis via 4-iodobenzoyl chloride.

Experimental Protocol:

Step A: Synthesis of 4-iodobenzoyl chloride

  • To a round-bottom flask, add 4-iodobenzoic acid (1.0 eq.) and suspend it in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).[6]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[6]

  • Heat the mixture to reflux for 1-2 hours, until the evolution of gas ceases.[6]

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 4-iodobenzoyl chloride, which can be used in the next step without further purification.

Step B: Synthesis of this compound

  • Dissolve the crude 4-iodobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in DCM.

  • Add the methylamine solution dropwise to the stirred solution of 4-iodobenzoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.[7]

Suzuki_Miyaura cluster_reactants Reactants start This compound product 4-Aryl/Vinyl-N-methylbenzamide start->product boronic_acid Aryl/Vinyl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Figure 3: Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-methyl-[1,1'-biphenyl]-4-carboxamide>90 (representative)
24-Methoxyphenylboronic acid4'-Methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide>90 (representative)
3Pyridin-3-ylboronic acidN-methyl-4-(pyridin-3-yl)benzamide>85 (representative)
Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with high stereoselectivity for the trans isomer.[8]

Heck_Reaction cluster_reactants Reactants start This compound product (E)-4-Styryl-N-methylbenzamide start->product alkene Alkene (e.g., Styrene, Acrylate) alkene->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) Solvent (e.g., DMF)

Figure 4: Heck reaction of this compound.

Representative Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.5 eq.), palladium(II) acetate (Pd(OAc)₂) (0.02 eq.), and a phosphine ligand such as triphenylphosphine (PPh₃) (0.04 eq.).

  • Add a base, typically an amine base like triethylamine (Et₃N) (2.0 eq.), and an anhydrous solvent such as DMF.

  • Seal the tube and heat the reaction mixture at 80-120 °C.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

EntryAlkeneProductYield (%)
1Styrene(E)-N-methyl-4-styrylbenzamide>80 (representative)
2Ethyl acrylate(E)-Ethyl 3-(4-(methylcarbamoyl)phenyl)acrylate>85 (representative)
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

Sonogashira_Coupling cluster_reactants Reactants start This compound product 4-(Alkynyl)-N-methylbenzamide start->product alkyne Terminal Alkyne alkyne->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) cocatalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF)

Figure 5: Sonogashira coupling of this compound.

Representative Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).

  • Add an anhydrous solvent like THF, followed by an amine base, for instance, triethylamine (3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, dilute with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAlkyneProductYield (%)
1PhenylacetyleneN-methyl-4-(phenylethynyl)benzamide>90 (representative)
2TrimethylsilylacetyleneN-methyl-4-((trimethylsilyl)ethynyl)benzamide>90 (representative)
3Propargyl alcohol4-(3-hydroxyprop-1-yn-1-yl)-N-methylbenzamide>80 (representative)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[3][10][11]

Buchwald_Hartwig cluster_reactants Reactants start This compound product 4-(Amino)-N-methylbenzamide start->product amine Primary or Secondary Amine amine->product catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene)

Figure 6: Buchwald-Hartwig amination of this compound.

Representative Experimental Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.01-0.02 eq. Pd), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.04 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 eq.), and an anhydrous solvent like toluene.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryAmineProductYield (%)
1AnilineN-methyl-4-(phenylamino)benzamide>85 (representative)
2MorpholineN-methyl-4-morpholinobenzamide>90 (representative)
3BenzylamineN-methyl-4-(benzylamino)benzamide>80 (representative)

Signaling Pathways and Drug Development

Aryl amides and their derivatives are common structural motifs in many biologically active compounds. For instance, the benzamide moiety is a key component in a number of PARP (Poly (ADP-ribose) polymerase) inhibitors, which are a class of targeted cancer therapies. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

PARP_Inhibition DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication unrepaired SSBR Single-Strand Break Repair PARP->SSBR mediates PARP_inhibitor PARP Inhibitor (e.g., Benzamide derivative) PARP_inhibitor->PARP inhibits DSB Double-Strand Break (in BRCA-deficient cells) Replication->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death leads to

References

Spectroscopic Data of 4-iodo-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-iodo-N-methylbenzamide. The information detailed herein is essential for the characterization, identification, and quality control of this molecule in research and development settings. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Compound Identification

  • Chemical Name: this compound

  • Molecular Formula: C₈H₈INO

  • Molecular Weight: 261.06 g/mol

  • Chemical Structure:

    (Note: A placeholder for the chemical structure image. In a real document, a 2D chemical structure drawing would be inserted here.)

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80Doublet2HAromatic CH (ortho to I)
~7.55Doublet2HAromatic CH (ortho to C=O)
~6.10Broad Singlet1HN-H
~2.90Doublet3HN-CH₃

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~167C=O (Amide)
~138Aromatic C-I
~134Aromatic C-C=O
~129Aromatic CH
~96Aromatic C-H
~27N-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~1640StrongC=O Stretch (Amide I)
~1540StrongN-H Bend (Amide II)
~830StrongC-I Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound are as follows.

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
261100[M]⁺ (Molecular Ion)
23040[M - OCH₃]⁺
20460[M - NHCH₃]⁺
13420[C₇H₅O]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300 or 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Use standard pulse programs for data acquisition.

    • Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to scanning the sample.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

    • Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a suitable m/z range.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification Synthesis->Purification QC Initial Quality Control Purification->QC NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR IR IR Spectroscopy QC->IR MS Mass Spectrometry QC->MS ProcessNMR NMR Data Processing NMR->ProcessNMR ProcessIR IR Data Processing IR->ProcessIR ProcessMS MS Data Processing MS->ProcessMS Interpretation Structural Elucidation & Verification ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Report Final Technical Report Interpretation->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to 4-iodo-N-methylbenzamide as a Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-N-methylbenzamide is a crucial research chemical intermediate, primarily recognized for its role as a precursor in the synthesis of the radioligand [¹²³I]IBZM ((S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide). [¹²³I]IBZM is a highly specific D₂/D₃ dopamine receptor antagonist used in Single Photon Emission Computed Tomography (SPECT) imaging to study the dopaminergic system in various neurological and psychiatric disorders. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in radiopharmaceutical development. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in their scientific endeavors.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Calculated)4-iodobenzamide[1]N-methylbenzamide4-iodobenzoic Acid
CAS Number 89976-43-2[2]3956-07-8[1]613-93-4619-58-9
Molecular Formula C₈H₈INOC₇H₆INOC₈H₉NOC₇H₅IO₂
Molecular Weight 261.06 g/mol [2]247.03 g/mol [1]135.16 g/mol 248.02 g/mol
Melting Point Not available215-217 °C[1]78-80 °C267-270 °C
Boiling Point Not availableNot available289-290 °CNot available
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, methanol) and poorly soluble in water.Poorly soluble in water.Soluble in hot water, ethanol, ether, chloroform, and benzene.Slightly soluble in cold water; soluble in hot water, ethanol, and ether.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-iodobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with methylamine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-iodobenzoyl chloride

  • Materials: 4-iodobenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

    • Add a few drops of DMF as a catalyst.

    • Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude 4-iodobenzoyl chloride as a solid. This can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: 4-iodobenzoyl chloride, methylamine solution (e.g., 40% in water or 2M in THF), and a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude 4-iodobenzoyl chloride (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of methylamine (2.2 eq) dropwise to the stirred solution of 4-iodobenzoyl chloride. An excess of the amine is used to neutralize the HCl byproduct.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

SynthesisWorkflow start 4-Iodobenzoic Acid step1 Reaction with Thionyl Chloride (SOCl₂) and catalytic DMF start->step1 intermediate 4-Iodobenzoyl Chloride step1->intermediate step2 Amidation with Methylamine (CH₃NH₂) intermediate->step2 end This compound step2->end

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons (4H): Two doublets in the range of δ 7.5-8.0 ppm. The protons ortho to the iodine will be more deshielded. - N-H proton (1H): A broad singlet, typically in the range of δ 6.0-8.5 ppm, which may exchange with D₂O. - N-methyl protons (3H): A doublet (due to coupling with the N-H proton) or a singlet (if N-H exchange is rapid) around δ 2.8-3.0 ppm.
¹³C NMR - Carbonyl carbon (C=O): A signal in the range of δ 165-170 ppm. - Aromatic carbons (6C): Signals in the aromatic region (δ 120-140 ppm). The carbon attached to the iodine atom (C-I) will show a signal at lower field (around δ 95-100 ppm). - N-methyl carbon (CH₃): A signal around δ 26-27 ppm.
IR Spectroscopy - N-H stretch: A sharp peak around 3300-3500 cm⁻¹. - C=O stretch (Amide I band): A strong absorption around 1640-1680 cm⁻¹. - N-H bend (Amide II band): An absorption around 1550-1640 cm⁻¹. - C-N stretch: An absorption around 1200-1300 cm⁻¹. - C-I stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺): Expected at m/z = 261. - Characteristic fragmentation pattern including the loss of the methylamino group (-NHCH₃), the carbonyl group (-CO), and the iodine atom (-I).

Application in Radiopharmaceutical Synthesis: [¹²³I]IBZM

This compound is a key precursor for the synthesis of [¹²³I]IBZM, a radiotracer for SPECT imaging of D₂/D₃ dopamine receptors in the brain. The synthesis involves the radioiodination of a more complex precursor, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide (BZM), where the iodo group is introduced onto the aromatic ring. While this compound is not the direct precursor for radioiodination, its synthesis is a fundamental step in creating the non-radioactive iodinated analog, which serves as a reference standard and is crucial for developing the final radiolabeling methodology.

The general principle of radioiodination involves an electrophilic substitution reaction on an activated aromatic ring.

Experimental Workflow: Radioiodination for [¹²³I]IBZM Synthesis

RadiolabelingWorkflow precursor BZM Precursor ((S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide) reaction Electrophilic Radioiodination (e.g., 65°C for 15 min) precursor->reaction reagents Na[¹²³I] + Oxidizing Agent (e.g., Peracetic Acid) reagents->reaction purification Purification (Solid Phase Extraction & HPLC) reaction->purification product [¹²³I]IBZM purification->product

Caption: General workflow for the synthesis of [¹²³I]IBZM.

Role in Dopamine D₂ Receptor Research

The significance of this compound lies in its application for synthesizing ligands that target dopamine D₂ receptors. These receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission.

Dopamine D₂ Receptor Signaling Pathway

Dopamine D₂ receptors are coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently affects the phosphorylation state and activity of downstream target proteins, ultimately modulating neuronal excitability and gene expression. Antagonists like IBZM block this signaling cascade by preventing dopamine from binding to the D₂ receptor.

D2SignalingPathway Dopamine Dopamine (Agonist) D2R Dopamine D₂ Receptor (GPCR) Dopamine->D2R Activates IBZM [¹²³I]IBZM (Antagonist) IBZM->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Modulation of Neuronal Activity) PKA->Downstream Phosphorylates Targets

Caption: Dopamine D₂ receptor signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with a primary role in the development of molecular probes for neuroreceptor imaging. Its straightforward synthesis and the importance of its derivatives in studying the dopamine system underscore its significance in medicinal chemistry and neuroscience research. This guide provides essential technical information to facilitate its synthesis and application in the laboratory. Further research to fully characterize the physicochemical and spectroscopic properties of this compound would be a valuable contribution to the field.

References

The Potential of 4-iodo-N-methylbenzamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4-iodo-N-methylbenzamide is limited in publicly available literature. This technical guide provides an in-depth analysis of its potential applications based on the well-documented activities of structurally related compounds, particularly within the benzamide class of molecules. The information herein is intended to serve as a foundational resource to stimulate and guide future research.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have shown a wide array of biological activities, making them attractive candidates for drug discovery programs. This compound, a halogenated derivative, presents unique opportunities for medicinal chemists. The presence of an iodine atom offers a versatile handle for synthetic modifications, such as cross-coupling reactions, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR). Furthermore, the iodine atom can be substituted with a radioisotope, opening avenues for radiolabeling and applications in molecular imaging and targeted radiotherapy. This guide will explore the inferred potential of this compound in medicinal chemistry, with a focus on its prospective roles as a Poly(ADP-ribose) polymerase (PARP) inhibitor and as a precursor for radiolabeled agents.

Potential Application 1: PARP Inhibition in Cancer Therapy

The benzamide moiety is a well-established pharmacophore in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[1][2] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[3] The benzamide group of these inhibitors mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP.[2]

While no direct PARP inhibition data for this compound is available, the structure-activity relationships of known benzamide-based PARP inhibitors suggest its potential. The 4-iodo substitution could influence binding affinity and pharmacokinetic properties.

Quantitative Data on Related Benzamide-Based PARP Inhibitors

The following table summarizes the inhibitory potency of several clinically approved benzamide-containing PARP inhibitors against PARP1 and PARP2. This data provides a benchmark for the potential efficacy of novel benzamide derivatives like this compound.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1.91.5
Rucaparib1.41.4
Talazoparib0.570.31
Niraparib3.82.1
Veliparib4.72.9
Note: IC50 values can vary between different studies and assay conditions. Data extracted from a comparative analysis of PARP inhibitors.[4]
Signaling Pathway: PARP1 Inhibition

The following diagram illustrates the mechanism of PARP1 inhibition by a benzamide derivative, leading to synthetic lethality in BRCA-deficient cancer cells.

PARP_Inhibition PARP1 Inhibition and Synthetic Lethality cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping DNA_Repair_Proteins Recruitment of DNA Repair Proteins PARylation->DNA_Repair_Proteins Replication_Fork_Collapse Replication Fork Collapse PARylation->Replication_Fork_Collapse Inhibited SSB_Repair SSB Repair DNA_Repair_Proteins->SSB_Repair Benzamide_Inhibitor This compound (Hypothetical Inhibitor) Benzamide_Inhibitor->PARP1 Inhibition DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient_Cell HR-Proficient Cell DNA_DSB->HR_Proficient_Cell HR_Deficient_Cell HR-Deficient Cell (e.g., BRCA-/-) DNA_DSB->HR_Deficient_Cell HR_Repair Homologous Recombination Repair HR_Proficient_Cell->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient_Cell->Apoptosis

Caption: PARP1 Inhibition Pathway.

Potential Application 2: Radiolabeling for Imaging and Therapy

The iodine atom in this compound provides a straightforward site for the introduction of radioisotopes of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I. This opens up the possibility of developing radiolabeled tracers for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy.[5][6]

Radiolabeled benzamide derivatives have been explored for various applications, including the imaging of D2-like dopamine receptors and as theranostic agents for melanoma.[2][7] The development of a radiolabeled version of this compound could enable the visualization and quantification of its biological target in vivo, aiding in drug development and patient selection for targeted therapies.

Quantitative Data on Related Iodinated Radiotracers

The following table presents binding affinity data for iodinated benzamide derivatives developed as potential radioligands for the D2 dopamine receptor. This illustrates the high affinity that can be achieved with such structures.

CompoundTarget ReceptorKᵢ (nM)
NAE (an iodinated benzamide)D₂0.68
NADE (an iodinated benzamide)D₂14
Data from a study on halogenated benzamide derivatives as potential D2 receptor radioligands.[2]

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is adapted from the synthesis of a structurally related compound, 4-iodo-3-nitrobenzamide, and represents a plausible route for the synthesis of this compound.[8]

Step 1: Esterification of 4-iodobenzoic acid

  • To a solution of 4-iodobenzoic acid (1.0 eq) in methanol (10 vol), cool the mixture to 0°C.

  • Slowly add sulfuric acid (3.4 eq).

  • Warm the reaction mixture to room temperature and then reflux for 8 hours.

  • After cooling, neutralize the reaction mixture with solid sodium bicarbonate and filter the salts.

  • Evaporate the filtrate under reduced pressure.

  • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-iodobenzoate.

Step 2: Amidation of methyl 4-iodobenzoate

  • Dissolve methyl 4-iodobenzoate (1.0 eq) in methanol (40 vol) and cool to -15°C.

  • Bubble methylamine gas through the solution until saturation.

  • Seal the reaction vessel and allow it to stand at room temperature for 3 days.

  • Evaporate the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This is a general protocol for assessing the inhibitory activity of a compound against PARP1.[9]

  • Prepare Reagents: Prepare a working solution of the PARP1 enzyme, activated DNA, β-NAD+, and the test compound (this compound) at various concentrations in PARP assay buffer.

  • Reaction Setup: In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Initiate Reaction: Add β-NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Develop Signal: Add a developer reagent that generates a fluorescent signal proportional to the amount of NAD+ consumed.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., a BRCA-deficient cell line) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizations

Experimental Workflow: Synthesis and Evaluation of this compound

experimental_workflow start Start: Hypothesis Generation synthesis Synthesis of This compound start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro_assays In Vitro Biological Evaluation purification->in_vitro_assays radiolabeling Radiolabeling with ¹²³I or ¹³¹I purification->radiolabeling parp_assay PARP Inhibition Assay (IC50) in_vitro_assays->parp_assay cell_viability Cell Viability Assay (IC50) (e.g., BRCA-deficient cells) in_vitro_assays->cell_viability in_vivo_studies In Vivo Studies (Animal Models) parp_assay->in_vivo_studies If potent cell_viability->in_vivo_studies If potent & selective radiolabeling->in_vivo_studies imaging SPECT/PET Imaging in_vivo_studies->imaging therapy Radionuclide Therapy in_vivo_studies->therapy end End: Lead Candidate imaging->end therapy->end

Caption: Drug Discovery Workflow.

Logical Relationships: Inferred Structure-Activity Relationships

SAR_logic cluster_inferred_properties Inferred Properties Core Benzamide Scaffold PARP_Inhibition PARP Inhibition (Mimics Nicotinamide) Core->PARP_Inhibition N_Methyl N-Methyl Group Modulated_PK_PD Modulated PK/PD Properties N_Methyl->Modulated_PK_PD Iodo_4 4-Iodo Substitution Radiolabeling_Potential Radiolabeling Potential (¹²³I, ¹²⁴I, ¹³¹I) Iodo_4->Radiolabeling_Potential Synthetic_Handle Versatile Synthetic Handle (Cross-Coupling Reactions) Iodo_4->Synthetic_Handle Iodo_4->Modulated_PK_PD Biological_Activity Potential Biological Activity PARP_Inhibition->Biological_Activity Radiolabeling_Potential->Biological_Activity Synthetic_Handle->Biological_Activity Enables Optimization Modulated_PK_PD->Biological_Activity

Caption: Inferred SAR of this compound.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is currently lacking, a comprehensive analysis of its structural components and the activities of related compounds strongly suggests its potential as a valuable scaffold in drug discovery. Its core benzamide structure points towards a likely role as a PARP inhibitor, a class of drugs with proven clinical success in oncology. The 4-iodo substitution not only offers a means to modulate its pharmacological profile but also provides a direct route for the development of radiolabeled analogues for diagnostic imaging and targeted radiotherapy. The experimental protocols and workflows detailed in this guide provide a roadmap for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further investigation into this promising molecule is warranted to fully elucidate its therapeutic potential.

References

4-Iodo-N-methylbenzamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-N-methylbenzamide has emerged as a critical building block in contemporary drug discovery, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its strategic combination of an iodinated aromatic ring and an N-methylbenzamide moiety provides a synthetically tractable handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide delves into the core utility of this compound, providing detailed experimental protocols for its synthesis and subsequent functionalization. Furthermore, it explores its application in the development of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors and radiolabeled imaging agents. Quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized through detailed diagrams to facilitate a deeper understanding of its role in advancing medicinal chemistry.

Introduction

The relentless pursuit of novel therapeutic agents necessitates the availability of versatile and readily modifiable chemical scaffolds. This compound has distinguished itself in this regard, serving as a cornerstone for the development of targeted therapies. The presence of an iodine atom on the benzamide core is particularly advantageous, as it readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will provide a comprehensive overview of the synthesis, functionalization, and application of this pivotal building block.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its key chemical features are the reactive carbon-iodine bond and the secondary amide functionality.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 178-182 °C
CAS Number 89976-43-2
Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 4-iodobenzoic acid.

Step 1: Synthesis of 4-Iodobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Slowly heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-iodobenzoyl chloride, a low-melting solid, is typically used in the next step without further purification.

Step 2: Amidation with Methylamine

  • Dissolve the crude 4-iodobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.0-2.5 eq, typically as a 40% solution in water or a 2M solution in THF) to the cooled solution of 4-iodobenzoyl chloride. An excess of methylamine is used to react with the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the product as a crystalline solid.[1][2][3]

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4-Iodobenzoic_Acid 4-Iodobenzoic Acid 4-Iodobenzoyl_Chloride 4-Iodobenzoyl Chloride 4-Iodobenzoic_Acid->4-Iodobenzoyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->4-Iodobenzoic_Acid This compound This compound 4-Iodobenzoyl_Chloride->this compound DCM, 0°C to RT Methylamine CH₃NH₂ Methylamine->4-Iodobenzoyl_Chloride

Caption: A two-step synthesis of this compound.

Applications in Drug Discovery

The utility of this compound as a building block is exemplified by its application in the synthesis of PARP inhibitors and radiolabeled compounds for imaging.

Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[4][5][6] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP1 can lead to synthetic lethality and cell death. The benzamide moiety is a known pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of PARP enzymes.[7][8] this compound serves as a key starting material for the synthesis of potent PARP inhibitors through Suzuki-Miyaura coupling.

  • To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Start Reactants This compound + Arylboronic Acid + Pd Catalyst + Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat (80-100°C) Stir (4-12h) Solvent->Reaction Workup Cool, Dilute, Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Methyl-4-(aryl)benzamide Purification->Product

Caption: Role of PARP1 in the base excision repair pathway. [4][9][10][11][12]

Precursor for Radiolabeling

The iodine atom in this compound can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making it a valuable precursor for the synthesis of radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT). These radiolabeled benzamides can be designed to target specific receptors or enzymes in the body, allowing for non-invasive diagnosis and monitoring of diseases.

This protocol is a general guideline and requires specialized facilities and handling procedures for radioactive materials.

  • Prepare a solution of the precursor, a stannyl derivative of N-methylbenzamide (synthesized from this compound), in a suitable solvent.

  • Add an aqueous solution of the radioiodide (e.g., Na[¹²³I]).

  • Add an oxidizing agent (e.g., N-chlorosuccinimide or chloramine-T) to facilitate the electrophilic substitution of the stannyl group with the radioiodine. [13]4. Allow the reaction to proceed for a short period (typically 5-15 minutes) at room temperature or with gentle heating.

  • Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

  • Purify the radiolabeled product using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.

Further Functionalization via Buchwald-Hartwig Amination

In addition to C-C bond formation, the iodo group of this compound can be substituted with nitrogen nucleophiles through the Buchwald-Hartwig amination, providing access to a variety of arylamine derivatives. [14][15]

  • In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu or Cs₂CO₃). [16]2. Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram 4: Buchwald-Hartwig Amination Workflow

G Start Start Reactants This compound + Amine + Pd Catalyst/Ligand + Base Start->Reactants Solvent Add Anhydrous Degassed Solvent Reactants->Solvent Reaction Heat (80-110°C) Stir (2-24h) Solvent->Reaction Workup Cool, Quench, Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(Amino)-N-methylbenzamide Derivative Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its synthetic accessibility and the reactivity of its iodo-substituent enable the rapid generation of diverse compound libraries for biological screening. The successful application of this scaffold in the development of potent PARP inhibitors and its potential in creating targeted radiopharmaceuticals underscore its significance. This guide has provided the fundamental protocols and conceptual framework to empower researchers to fully leverage the potential of this compound in their quest for the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 4-iodo-N-methylbenzamide with various boronic acids, a key transformation for the synthesis of biaryl-N-methylbenzamide derivatives, which are prevalent scaffolds in medicinal chemistry.

Introduction

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, using a palladium catalyst and a base.[1] The reaction is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Aryl iodides are highly reactive electrophiles in this process due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst.[1][2] This protocol focuses on the application of this reaction to this compound, a valuable building block in pharmaceutical and materials science.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.[3][4]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.[5][6] The base is crucial for activating the boronic acid.[7]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[8]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl-N-methylbenzamide derivative.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of aryl iodides with various arylboronic acids under different catalytic conditions. While these examples do not use this compound specifically, they are illustrative of the expected outcomes for a typical aryl iodide.

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(OAc)₂ / TPPTSNa₂CO₃Water100195[10]
1-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water801292[11]
4-Iodo-1H-imidazolePhenylboronic acidPdCl₂(dppf)K₂CO₃DME150 (MW)0.1794[12]
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhosK₂CO₃Water/ACN (4:1)372885[13]

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-I Ar-Pd(II)L₂-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-I->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-I This compound (Ar-I) Ar-I->Ar-Pd(II)L2-I Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)L2-Ar' activates boronic acid Suzuki_Workflow Start Start Setup Reaction Setup: - Add reactants, catalyst, base to flask Start->Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir Reaction Mixture Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of arylamines. These application notes provide a detailed guide for the Buchwald-Hartwig amination of 4-iodo-N-methylbenzamide, a versatile building block in drug discovery. The protocols and data presented herein are based on established methodologies for similar aryl iodides and serve as a comprehensive resource for researchers. The selection of optimal reaction conditions is crucial for achieving high yields and purity of the desired N-arylated product.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination, and helps to prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are commonly employed to facilitate these key steps.

Data Presentation: Typical Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table summarizes typical conditions and expected outcomes based on reactions with analogous aryl iodides. These parameters provide a strong starting point for optimization.

AminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10018>90
MorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1102485-95
Benzylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)NaOtBu (1.5)Toluene801285-95
n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.6)THF701680-90

Experimental Protocols

The following protocols provide generalized procedures for the Buchwald-Hartwig amination of this compound. Optimization of the reaction parameters may be necessary for specific amine coupling partners.

Protocol 1: General Procedure with a Strong Base (e.g., NaOtBu)

This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) OR a combination of a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: Inside a glovebox or under a stream of inert gas (e.g., Argon or Nitrogen), add the this compound, palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide to the reaction vial.

  • Reagent Addition: Add the amine coupling partner to the vial.

  • Solvent Addition: Add the anhydrous, degassed toluene to the reaction mixture.

  • Reaction Conditions: Seal the vial tightly and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure with a Weaker Base for Functionalized Substrates (e.g., K₃PO₄)

This protocol is recommended when using substrates with base-sensitive functional groups.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.5 mmol, 1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed dioxane or THF (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: Follow step 1 from Protocol 1, using potassium phosphate as the base.

  • Reagent Addition: Add the amine to the vial.

  • Solvent Addition: Add anhydrous, degassed dioxane or THF.

  • Reaction Conditions: Seal the vial and heat the mixture, typically at a higher temperature than Protocol 1 (e.g., 100-120 °C).

  • Monitoring, Work-up, Extraction, and Purification: Follow steps 5-8 from Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Add Reactants: This compound Amine Pd Catalyst & Ligand Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat & Stir (80-120 °C) inert->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Dilute & Filter cool->quench extract Extract & Dry quench->extract purify Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdII_complex L-Pd(II)(Ar)(I) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination R2NH amine_complex [L-Pd(II)(Ar)(I)(R2NH)] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR2) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling Reaction with 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 4-iodo-N-methylbenzamide with terminal alkynes. The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] Due to the high reactivity of the carbon-iodine bond, aryl iodides like this compound are excellent substrates for this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4] These protocols are designed to serve as a comprehensive guide, covering catalyst selection, reaction setup, and product purification.

Core Concepts and Reaction Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate.[1][3]

    • Transmetalation : A copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[1]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[1]

  • Copper Cycle :

    • The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate.[1] This species is then transferred to the palladium center in the transmetalation step.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-I->Ar-Pd(II)-C≡CR Transmetalation (from Cu cycle) Cu-C≡CR Cu-C≡CR Ar-Pd(II)-C≡CR->Pd(0) Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR->Ar-C≡CR Product Cu(I) Cu(I) Cu(I)->Cu-C≡CR Alkyne + Base Cu-C≡CR->Cu(I) To Pd Cycle

Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides. These conditions are a good starting point for the reaction with this compound.

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterTypical ConditionsNotes
Aryl Halide This compound (1.0 eq)Aryl iodides are highly reactive.[4][5]
Alkyne Terminal Alkyne (1.1 - 1.5 eq)A slight excess of the alkyne is typically used.
Palladium Catalyst PdCl₂(PPh₃)₂ (0.01 - 0.05 eq)Other common catalysts include Pd(PPh₃)₄.
Copper Co-catalyst CuI (0.01 - 0.10 eq)Essential for the classical Sonogashira reaction.[2]
Base Triethylamine (TEA), Diisopropylamine (DIPA) (2.0 - 10.0 eq)The base neutralizes the HX byproduct and facilitates the formation of the copper acetylide.[6]
Solvent THF, DMF, Toluene, or DioxaneAnhydrous and deoxygenated solvents are crucial.[7]
Temperature Room Temperature to 80 °CAryl iodides often react efficiently at room temperature.[3][5]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Table 2: Example Yields for Sonogashira Coupling of Various Aryl Iodides

Aryl IodideAlkyneCatalyst SystemSolvent/BaseTemp.Time (h)Yield (%)
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂/CuITHF/DIPART389
4-IodotoluenePhenylacetylenePd(PPh₃)₄/CuIToluene/TEA75 °C72<2 (batch), up to 60 (flow)
4-Iodo-m-xyleneTrimethylsilylacetylenePd catalyst/CuITEART296
p-Iodo-N,N-dimethylanilineTrimethylsilylacetylenePd catalyst/CuITEART199.5

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Experimental Protocols

This section provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, for example, phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 eq)

  • Anhydrous and deoxygenated Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer and heating plate

  • Syringes and needles

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup :

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent catalyst deactivation.[8]

  • Addition of Reagents :

    • Under the inert atmosphere, add the anhydrous solvent (e.g., THF) via syringe.

    • Sequentially add the amine base (e.g., TEA, 3.0 eq) and phenylacetylene (1.2 eq) via syringe while stirring.

  • Reaction :

    • Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).

  • Workup :

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-methyl-4-(phenylethynyl)benzamide.

Workflow A Setup: Add solid reagents to a dry flask B Inert Atmosphere: Purge with N2 or Ar A->B C Add Solvent and Liquid Reagents B->C D Reaction: Stir at appropriate temperature C->D E Monitoring: TLC or LC-MS D->E E->D Reaction incomplete F Workup: Quench, extract, and dry E->F Reaction complete G Purification: Column Chromatography F->G H Characterization G->H

Characterization of the Product

The expected product from the coupling of this compound and phenylacetylene is N-methyl-4-(phenylethynyl)benzamide .

Expected Analytical Data:

  • Appearance : White to off-white solid.

  • ¹H NMR : Expect characteristic peaks for the aromatic protons, the N-methyl group, and the amide proton.

  • ¹³C NMR : Expect signals for the alkyne carbons, aromatic carbons, the amide carbonyl, and the N-methyl carbon.

  • Mass Spectrometry : The molecular weight should correspond to the expected product.

Note: Specific NMR shifts and mass spectral data should be compared with literature values if available or fully characterized if it is a novel compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-iodo-N-methylbenzamide. This versatile building block is a valuable starting material in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar aryl iodides and serve as a comprehensive guide for reaction optimization and execution.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. For substrates such as this compound, the carbon-iodine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can lead to a variety of functionalized products. The N-methylbenzamide moiety can influence the electronic properties of the aryl iodide and may require careful consideration when selecting reaction conditions to avoid potential side reactions. This document covers several key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of aryl iodides analogous to this compound. These data provide a starting point for the development of specific conditions for the target substrate.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10012-24Good to Excellent[1]
Arylboronic acidPdCl₂(dppf)K₂CO₃DME150 (µW)0.1794[2]
Arylboronic acidPd(OAc)₂ / SPhosK₂CO₃DME150 (µW)0.1792[2]

Table 2: Heck Coupling of Aryl Iodides

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AcrylonitrilePd(OAc)₂NaOAcDMF1002495[1]
StyrenePd(OAc)₂Et₃NDMF100--[1]
Methyl AcrylatePd(OAc)₂Na₂CO₃DMF100-1104-12-[3]

Table 3: Sonogashira Coupling of Aryl Iodides

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF or DMFRT-High[1]
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT--[1]
Terminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃--RT--[1]

Table 4: Buchwald-Hartwig Amination of Aryl Iodides

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene---[4]
Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene---[4]
AmidesPd(OAc)₂ / XantphosCs₂CO₃THF or Dioxane45-110-Good to Excellent[5]

Experimental Protocols

The following are detailed, generalized experimental protocols for the cross-coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent system (e.g., Toluene/Ethanol/Water or DME)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk tube or microwave vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture with stirring for the specified time (e.g., 80-100 °C for 12-24 hours, or microwave irradiation at 150 °C for 10 minutes).[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol details the C-C bond formation between this compound and an alkene.

Materials:

  • This compound

  • Alkene (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., NaOAc or Et₃N, 1.2 equiv.)

  • Solvent (e.g., DMF or acetonitrile)

  • Schlenk tube or reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and base (e.g., NaOAc or Et₃N, 1.2 equiv.).[1]

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere (e.g., 100 °C for 24 hours).[1]

  • Monitor the reaction progress by an appropriate analytical technique (TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the C-C bond formation between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 3-5 mol%)

  • Base (e.g., triethylamine, 3.0 equiv.)

  • Solvent (e.g., THF or DMF)

  • Schlenk tube or reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent such as THF or DMF, add the palladium catalyst, copper(I) co-catalyst, and base.[1]

  • Stir the reaction under an inert atmosphere at the appropriate temperature (often room temperature) until completion.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Work up the reaction by dilution with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and an amine.

Materials:

  • This compound

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Glovebox or Schlenk line

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.2 equiv.), palladium precatalyst, phosphine ligand, and a strong base.[4]

  • Add anhydrous, degassed solvent and seal the vessel.

  • Heat the reaction mixture with stirring for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle for a representative cross-coupling reaction.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling A 1. Reagent Preparation (this compound, Coupling Partner, Catalyst, Ligand, Base, Solvent) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reaction (Heating/Stirring) B->C D 4. Monitoring (TLC, LC-MS) C->D E 5. Work-up (Extraction, Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Generalized Catalytic Cycle for Cross-Coupling cluster_cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII R-Pd(II)-I Ln Pd0->PdII OA->PdII R-I TM Transmetalation PdII->TM PdII_R R-Pd(II)-R' Ln PdII->PdII_R TM->PdII_R R'-M PdII_R->Pd0 PdII_R->Pd0 RE Reductive Elimination PdII_R->RE Product R-R' RE->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of a PARP Inhibitor Utilizing 4-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, leveraging 4-iodo-N-methylbenzamide as a key starting material. The synthetic strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of biaryl linkages characteristic of many PARP inhibitors. This document outlines the complete experimental procedure, presents relevant quantitative data, and includes visualizations of the synthetic workflow and the targeted biological pathway to guide researchers in the development of novel cancer therapeutics.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a concept known as synthetic lethality. This has established PARP inhibitors as a significant class of targeted therapies for various cancers, including ovarian, breast, prostate, and pancreatic cancers.

The chemical scaffold of many clinically approved and investigational PARP inhibitors features a substituted benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate of PARP. The synthesis of these complex molecules often relies on the strategic formation of carbon-carbon bonds to construct the biaryl core. This compound is a versatile and commercially available building block, ideally suited for this purpose. The presence of the iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of the desired PARP inhibitor scaffold.

This application note details a synthetic route to a potent PARP inhibitor that is an analogue of the clinically approved drug Rucaparib, demonstrating the utility of this compound as a key precursor.

Signaling Pathway and Mechanism of Action

PARP_Inhibition_Pathway

Experimental Protocols

Synthesis of a Rucaparib Analogue via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key biaryl intermediate for a Rucaparib analogue, starting from this compound.

Reaction Scheme:

// Reactants Reactant1 [label="this compound", shape=oval, style=filled, fillcolor="#FFFFFF"]; Reactant2 [label="Indole Boronic Acid Derivative", shape=oval, style=filled, fillcolor="#FFFFFF"];

// Reaction Conditions Conditions [label="Pd(PPh3)4\nNa2CO3\nDioxane/H2O, 80°C", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Process Steps Coupling [label="Suzuki-Miyaura Coupling", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="Biaryl Intermediate\n(Rucaparib Analogue Precursor)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow {Reactant1, Reactant2} -> Coupling; Coupling -> Conditions [style=dotted, arrowhead=none]; Coupling -> Workup; Workup -> Purification; Purification -> Product; } .dot Figure 2: Suzuki-Miyaura Coupling Experimental Workflow. This diagram outlines the key steps for the synthesis of the biaryl intermediate, from the coupling of the starting materials to the purification of the final product.

Materials:

  • This compound

  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)(tert-butyl) L-prolinate (or a similar indole boronic acid derivative)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the indole boronic acid derivative (1.1 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio). Stir the mixture for 10 minutes to dissolve the reagents. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl intermediate.

Data Presentation

Quantitative Data for the Suzuki-Miyaura Coupling
ParameterValueNotes
Reactants
This compound1.0 eqKey starting material
Indole Boronic Acid Derivative1.1 eqCoupling partner
Catalyst
Pd(PPh₃)₄0.05 eqPalladium(0) catalyst
Base
Na₂CO₃2.5 eqInorganic base
Solvents
1,4-Dioxane / H₂O4:1 v/vDegassed solvents
Reaction Conditions
Temperature80-90 °C
Reaction Time4-12 hMonitored by TLC/LC-MS
Expected Outcome
Yield75-90%Based on typical Suzuki couplings
Purity>95%After column chromatography
Biological Activity of Rucaparib (for reference)
ParameterValueReference
Target PARP1 / PARP2
IC₅₀ (PARP1) 1.4 nM[1]
IC₅₀ (PARP2) Not explicitly stated in provided search results
Cellular Potency (CAPAN-1) GI₅₀ = 7 nM[2]
Mechanism of Action PARP trapping and inhibition

Conclusion

The protocol described herein demonstrates a viable and efficient synthetic route for the preparation of a PARP inhibitor scaffold using this compound as a key building block. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of the biaryl core present in many PARP inhibitors. This application note provides researchers with a solid foundation for the synthesis and exploration of novel benzamide-based PARP inhibitors, which continue to be a promising class of therapeutics for the treatment of cancer. Further optimization of the reaction conditions and exploration of a variety of coupling partners can lead to the discovery of new chemical entities with enhanced potency and selectivity.

References

Application Notes and Protocols: 4-Iodo-N-methylbenzamide as a Precursor for the Synthesis of N-Methylphenanthridinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Iodo-N-methylbenzamide is a versatile precursor in organic synthesis, particularly for the construction of heterocyclic compounds. Its iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This application note details a two-step synthetic protocol for the preparation of N-methylphenanthridinone, a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The synthesis involves an initial N-arylation of this compound followed by a palladium-catalyzed intramolecular C-H arylation to construct the phenanthridinone core.

Applications

The described synthetic route provides access to N-methylphenanthridinone and its derivatives, which are valuable scaffolds for drug discovery. Phenanthridinone alkaloids are known to possess a range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[3][4][5] The synthesized compounds can be further functionalized to explore structure-activity relationships and develop novel therapeutic agents. For instance, some phenanthridine derivatives have been shown to induce apoptosis in cancer cells, making them promising candidates for oncology research.

Reaction Scheme

The overall synthetic strategy involves two key transformations:

  • Buchwald-Hartwig Amination: N-arylation of this compound with 2-bromoaniline to form the intermediate N-(2-bromophenyl)-4-iodo-N-methylbenzamide.

  • Intramolecular C-H Arylation: Palladium-catalyzed intramolecular cyclization of the intermediate to yield N-methyl-iodophenanthridinone.

Reaction_Scheme cluster_0 Step 1: N-Arylation (Buchwald-Hartwig Amination) cluster_1 Step 2: Intramolecular C-H Arylation start This compound intermediate N-(2-bromophenyl)-4-iodo-N-methylbenzamide start->intermediate Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C aniline 2-Bromoaniline aniline->intermediate intermediate2 N-(2-bromophenyl)-4-iodo-N-methylbenzamide product 2-Iodo-5-methylphenanthridin-6(5H)-one intermediate2->product Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 130 °C

Figure 1: Two-step synthesis of 2-Iodo-5-methylphenanthridin-6(5H)-one.

Experimental Protocols

Protocol 1: Synthesis of N-(2-bromophenyl)-4-iodo-N-methylbenzamide (Intermediate)

This protocol details the N-arylation of this compound using a Buchwald-Hartwig amination reaction.[6][7]

Materials:

  • This compound

  • 2-Bromoaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 2-bromoaniline (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous 1,4-dioxane to the flask via syringe to achieve a substrate concentration of 0.1 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(2-bromophenyl)-4-iodo-N-methylbenzamide.

Protocol 2: Synthesis of 2-Iodo-5-methylphenanthridin-6(5H)-one (Final Product)

This protocol describes the palladium-catalyzed intramolecular C-H arylation for the synthesis of the phenanthridinone core.[1][8]

Materials:

  • N-(2-bromophenyl)-4-iodo-N-methylbenzamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry reaction tube, add N-(2-bromophenyl)-4-iodo-N-methylbenzamide (1.0 eq), Pd(OAc)₂ (10 mol%), P(o-tol)₃ (20 mol%), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMA to the tube via syringe to achieve a substrate concentration of 0.2 M.

  • Seal the tube and heat the reaction mixture to 130 °C with stirring for 24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-iodo-5-methylphenanthridin-6(5H)-one.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for N-Arylation

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001885
22-IodoanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001292
32-ChloroanilinePd₂(dba)₃ (3)RuPhos (6)K₃PO₄Toluene1102478

Table 2: Summary of Reaction Conditions and Yields for Intramolecular C-H Arylation

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-(2-bromophenyl)-4-iodo-N-methylbenzamidePd(OAc)₂ (10)P(o-tol)₃ (20)K₂CO₃DMA1302475
2N-(2-iodophenyl)-4-iodo-N-methylbenzamidePd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃DMA1201882
3N-(2-chlorophenyl)-4-iodo-N-methylbenzamidePd(OAc)₂ (10)P(Cy)₃ (20)K₂CO₃DMA1403665

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis prep Reaction Setup (Inert Atmosphere) reaction Heating and Stirring prep->reaction monitoring TLC Monitoring reaction->monitoring cool Cool to RT monitoring->cool dilute Dilution cool->dilute filter Filtration dilute->filter extract Extraction filter->extract dry Drying and Concentration extract->dry purify Column Chromatography dry->purify char Characterization (NMR, MS) purify->char

Figure 2: General experimental workflow for synthesis and purification.
Potential Biological Signaling Pathway

Phenanthridinone alkaloids have been reported to induce apoptosis in cancer cells. A simplified representation of a potential signaling pathway is shown below.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Apoptotic Pathway phen N-Methylphenanthridinone bcl2 Bcl-2 (Anti-apoptotic) phen->bcl2 Inhibits bax Bax (Pro-apoptotic) bcl2->bax Inhibition cas9 Caspase-9 bax->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Figure 3: Inhibition of Bcl-2 by N-Methylphenanthridinone to induce apoptosis.

References

Application Note: Experimental Procedures for N-Arylation with 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. N-arylated amides are prevalent structural motifs in a vast array of biologically active compounds. The direct N-arylation of amides with aryl halides provides a powerful and convergent approach to these valuable molecules. This document outlines detailed experimental protocols for the N-arylation of various amide substrates using 4-iodo-N-methylbenzamide as the arylating agent, focusing on two of the most robust and widely used catalytic systems: Copper-catalyzed Ullmann-Goldberg reactions and Palladium-catalyzed Buchwald-Hartwig aminations.

Overview of N-Arylation Methodologies

The direct coupling of an amide N-H bond with an aryl halide is a challenging transformation due to the low nucleophilicity of amides. Transition metal catalysis has been instrumental in overcoming this challenge.

  • Copper-Catalyzed N-Arylation (Goldberg Reaction): This is a classic method that has seen significant modernization.[1][2] Initially requiring harsh conditions, the development of specialized ligands, such as diamines and amino acids, has enabled these reactions to proceed under much milder conditions with high efficiency.[2][3][4] The general mechanism involves the formation of a copper(I) amidate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl amide.[5]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This reaction has become a premier method for C-N bond formation due to its broad substrate scope and functional group tolerance.[6][7] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and subsequent reductive elimination to furnish the product and regenerate the active catalyst.[6][7][8] The choice of phosphine ligand is critical to the success of the reaction.[9][10]

General Reaction Scheme:

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions requiring an inert atmosphere must be set up using standard Schlenk line or glovebox techniques.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Goldberg Type)

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of amides with aryl iodides using an amino acid-derived ligand.[3][11]

Materials and Reagents:

  • This compound (Arylating Agent)

  • Amide (e.g., 2-pyrrolidinone, acetamide) (Nucleophile)

  • Copper(I) iodide (CuI) (Catalyst)

  • (S)-N-Methylpyrrolidine-2-carboxylate or trans-1,2-Cyclohexanediamine (Ligand)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (Base)

  • Dimethyl sulfoxide (DMSO), anhydrous (Solvent)

  • Ethyl acetate (EtOAc)

  • Celite

  • Argon or Nitrogen gas (Inert atmosphere)

Equipment:

  • Schlenk tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon), add CuI (0.05 mmol, 0.5 mol eq.), the ligand (0.1 mmol, 1.0 mol eq.), and K₃PO₄ (2.0 mmol, 2.0 mol eq.).

  • Add the amide nucleophile (1.0 mmol, 1.0 mol eq.) and this compound (1.2 mmol, 1.2 mol eq.) to the tube.

  • Add anhydrous DMSO (10 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.[3][11]

  • Stir the reaction mixture vigorously for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with Ethyl acetate (EtOAc) and filter through a pad of Celite, washing the pad with additional EtOAc.[11]

  • Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMSO, followed by a wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography to obtain the desired N-aryl amide.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is a general method based on established Buchwald-Hartwig amidation procedures using biarylphosphine ligands.[9][12]

Materials and Reagents:

  • This compound (Arylating Agent)

  • Amide (e.g., N-methylacetamide) (Nucleophile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (Catalyst Precursor)

  • Xantphos or a suitable Biarylphosphine ligand (e.g., JackiePhos) (Ligand)[9][12]

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (Base)

  • Toluene or 1,4-Dioxane, anhydrous (Solvent)

  • Ethyl acetate (EtOAc)

  • Argon or Nitrogen gas (Inert atmosphere)

Equipment:

  • Schlenk tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), the phosphine ligand (0.02-0.05 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the amide nucleophile (1.0 mmol) and this compound (1.1 mmol).

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 85-110 °C.[9][13]

  • Stir the reaction mixture for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc, filter through a plug of silica gel, and wash with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the pure N-aryl amide product.

Data Presentation: Representative N-Arylation Reactions

The following tables summarize conditions and yields for related N-arylation reactions reported in the literature, providing a benchmark for expected outcomes.

Table 1: Copper-Catalyzed N-Arylation of Amides with Aryl Halides

Entry Amide Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref.
1 2-Pyrrolidinone 4-Iodotoluene CuI (5) (S)-N-Methylpyrrolidine-2-carboxylate (10) K₃PO₄ DMSO 110 5 95 [3]
2 δ-Valerolactam Iodobenzene CuI (5) (S)-N-Methylpyrrolidine-2-carboxylate (10) K₃PO₄ DMSO 110 5 89 [3]
3 N-Methylformamide 4-Bromoanisole CuI (10) N,N-Dimethylglycine (20) Cs₂CO₃ Dioxane 110 20 85 [2]

| 4 | Benzamide | Iodobenzene | CuI (10) | Ethylenediamine (10) | K₃PO₄ | Dioxane | 110 | 24 | 88 |[14] |

Table 2: Palladium-Catalyzed N-Arylation of Amides with Aryl Halides/Sulfonates

Entry Amide Aryl Electrophile Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref.
1 Benzamide 4-Bromobenzonitrile Pd(OAc)₂ (1) Xantphos (1.5) Cs₂CO₃ Dioxane 100 21 99 [12]
2 Acetamide 4-tert-Butylbromobenzene Pd₂(dba)₃ (1) Xantphos (4) Cs₂CO₃ Dioxane 100 22 82 [12]
3 N-Methylbenzamide Phenyl nonaflate [(allyl)PdCl]₂ (1) JackiePhos (4) Cs₂CO₃ Toluene 110 18 90 [9]

| 4 | Acetanilide | 4-Chlorotoluene | [(allyl)PdCl]₂ (1) | JackiePhos (5) | K₃PO₄ | Toluene | 110 | 18 | 78 |[9] |

Visualization of Workflows and Mechanisms

Experimental Workflow

G General Workflow for N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Add Catalyst, Ligand, & Base to Schlenk Tube Inert 2. Purge with Inert Gas (Ar/N2) Setup->Inert Reagents 3. Add Amide, Aryl Halide, & Anhydrous Solvent Inert->Reagents Heat 4. Heat and Stir (85-110 °C, 2-24h) Reagents->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 6. Cool to Room Temp Monitor->Cool Filter 7. Dilute & Filter (e.g., through Celite) Cool->Filter Extract 8. Aqueous Work-up (Extraction & Washes) Filter->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Product Pure N-Aryl Amide Purify->Product

Caption: General experimental workflow for transition metal-catalyzed N-arylation.

Catalytic Cycles

G Catalytic Cycle for Copper-Catalyzed N-Arylation (Goldberg) CuI L-Cu(I)-X Amidate L-Cu(I)-N(R2)C(O)-R1 (Copper Amidate) CuI->Amidate Amide Deprotonation Amide R1-C(O)NH-R2 Amide->Amidate Base Base Base->Amidate ArylIodide Ar-I CuIII L-Cu(III)(Ar)(I)-N(R2)C(O)-R1 ArylIodide->CuIII Product Ar-N(R2)C(O)-R1 Amidate->CuIII Oxidative Addition CuIII->CuI Reductive Elimination CuIII->Product

Caption: Simplified catalytic cycle for the Ullmann-Goldberg N-arylation of amides.

G Catalytic Cycle for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) Pd0 L-Pd(0) PdII_halide L-Pd(II)(Ar)(I) (Oxidative Adduct) Pd0->PdII_halide Oxidative Addition ArylIodide Ar-I ArylIodide->PdII_halide Amide R1-C(O)NH-R2 PdII_amide L-Pd(II)(Ar)(N(R2)C(O)-R1) (Amido Complex) Amide->PdII_amide Base Base Base->PdII_amide Product Ar-N(R2)C(O)-R1 PdII_halide->PdII_amide Ligand Exchange & Deprotonation PdII_amide->Pd0 Reductive Elimination PdII_amide->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of amides.

References

Application Notes and Protocols for the Heck Reaction of 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 4-iodo-N-methylbenzamide with various alkenes. The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of substituted alkenes from unsaturated halides.[1] This methodology is of significant interest in medicinal chemistry and drug development for the construction of complex molecular scaffolds.

The reaction involves the coupling of an aryl halide, in this case, this compound, with an alkene in the presence of a palladium catalyst and a base.[2] Aryl iodides are highly reactive substrates for this transformation, often allowing for milder reaction conditions compared to other aryl halides.

Reaction Scheme

The general scheme for the Heck reaction of this compound is depicted below, showcasing the formation of a new carbon-carbon bond between the aryl group and the alkene.

G cluster_0 Heck Reaction of this compound This compound This compound Product N-methyl-4-alkenylbenzamide This compound->Product Alkene Alkene Alkene->Product Catalyst Pd Catalyst, Base

Figure 1: General reaction scheme for the Heck coupling.

Experimental Protocols

This section outlines a detailed protocol for a representative Heck reaction of this compound with an activated alkene, such as methyl acrylate. The conditions can be adapted for other alkenes, and optimization may be required for specific substrates.

Materials and Equipment
  • Substrate: this compound

  • Alkene: e.g., Methyl Acrylate, Styrene

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)[3]

  • Ligand (optional but recommended): Triphenylphosphine (PPh₃)

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)[2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.

Representative Experimental Procedure
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), Palladium(II) Acetate (0.02 equiv.), Triphenylphosphine (0.04 equiv.), and Potassium Carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF (or Acetonitrile) to the flask via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. Subsequently, add the alkene (1.2-1.5 equiv.) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-120 °C. Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Heck reactions of analogous aryl iodides with various alkenes. These conditions can serve as a starting point for the reaction with this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1001285-95
2StyrenePd(OAc)₂ (2)NoneEt₃N (2)DMF1101680-90
3n-Butyl AcrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Na₂CO₃ (2)MeCN802490-98
4AcrylonitrilePdCl₂ (1.5)TDTAT (3 wt%)K₂CO₃ (1.5)Water1006~96[4]

Yields are based on published data for similar aryl iodides and are expected to be comparable for this compound.

Logical Workflow and Mechanism

The Mizoroki-Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[5] The generally accepted mechanism consists of several key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.[5]

Heck_Mechanism cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle A 1. Assemble Reactants (this compound, alkene, base) B 2. Add Catalyst System (Pd(OAc)₂, Ligand) A->B C 3. Degas and Add Solvent B->C D 4. Heat Reaction Mixture C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Reaction Work-up E->F G 7. Purification (Chromatography) F->G H Pure Product G->H M1 Pd(0)L₂ (Active Catalyst) M2 Oxidative Addition (Ar-Pd(II)-I L₂) M1->M2 Ar-I M3 Alkene Coordination M2->M3 Alkene M4 Migratory Insertion M3->M4 M5 β-Hydride Elimination M4->M5 M6 Product Release & Catalyst Regeneration M5->M6 Product M6->M1 Base

Figure 2: Workflow and simplified catalytic cycle.

Safety Precautions
  • Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.[6]

  • Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Avoid inhalation and skin contact.[6]

  • Bases such as potassium carbonate and triethylamine are irritants.

  • The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

Application Notes and Protocols: 4-iodo-N-methylbenzamide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-iodo-N-methylbenzamide is a versatile synthetic intermediate, primarily utilized as a key building block in the synthesis of potent bioactive molecules. Its chemical structure, featuring an iodinated phenyl ring and an N-methylamide group, allows for diverse functionalization, particularly through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. The protocols and data presented are centered around the synthesis of Niraparib and its analogues, which are potent inhibitors of PARP-1 and PARP-2 enzymes.

Application in the Synthesis of PARP Inhibitors

This compound serves as a crucial precursor for the synthesis of 2-phenyl-2H-indazole-7-carboxamide derivatives, a core scaffold for several PARP inhibitors. The iodo-substituent provides a reactive handle for the introduction of various heterocyclic moieties via cross-coupling reactions, which is a key step in the construction of the final bioactive compounds.

Featured Bioactive Molecule: Niraparib

Niraparib is an orally active PARP inhibitor that has demonstrated significant efficacy in the treatment of certain types of cancer, particularly those with deficiencies in BRCA-1 and BRCA-2 genes.[1] The synthesis of Niraparib and its analogues represents a prime application of this compound.

Table 1: Biological Activity of Niraparib

TargetIC50 (nM)Cell-Based PARP Inhibition (EC50, nM)Antiproliferative Activity (CC50, nM) in BRCA-deficient cellsReference
PARP-13.8410-100[1][2]
PARP-22.1Not ReportedNot Reported[1][2]

Table 2: Cytotoxicity of Niraparib in Ovarian Cancer Cell Lines

Cell LineBRCA StatusIC50 (µM)Reference
PEO1Mutant7.487[3]
UWB1.289Mutant21.34[3]
UWB1.289+BRCA1Wild-type58.98[3]

Experimental Protocols

The following protocols describe a representative synthetic route to a key intermediate for Niraparib, starting from this compound. The key transformations involve palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

dot

Synthesis_Workflow A This compound B Suzuki-Miyaura Coupling A->B Indazole, Pd catalyst, Base C N-methyl-4-(2H-indazol-2-yl)benzamide B->C D Amidation C->D 1. Hydrolysis 2. Amide coupling E 2-(4-(N-methylcarbamoyl)phenyl)-2H-indazole-7-carboxylic acid D->E F Buchwald-Hartwig Amination E->F (S)-3-aminopiperidine derivative, Pd catalyst, Base G Niraparib Analogue F->G PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-deficient Cell with PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits dsb1 Double-Strand Break (DSB) ssb1->dsb1 replication fork collapse ber Base Excision Repair (BER) parp1->ber activates ber->ssb1 repairs hr1 Homologous Recombination (HR) survival1 Cell Survival hr1->survival1 leads to dsb1->hr1 repaired by ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 dsb2 Double-Strand Break (DSB) ssb2->dsb2 replication fork collapse ber_inhibited BER Inhibited parp2->ber_inhibited inhibitor Niraparib inhibitor->parp2 inhibits hr_deficient Deficient HR death Cell Death hr_deficient->death leads to dsb2->hr_deficient cannot be repaired by

References

Synthetic Routes Utilizing 4-iodo-N-methylbenzamide: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 4-iodo-N-methylbenzamide as a versatile building block in the development of complex organic molecules, particularly those with pharmaceutical relevance. The protocols and data presented herein are based on established palladium-catalyzed cross-coupling methodologies and are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a key starting material for the synthesis of a wide array of substituted benzamides. The presence of an iodine atom on the aromatic ring provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis.[1][2][3] The N-methylbenzamide moiety is a common pharmacophore found in numerous biologically active compounds, including potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair and a validated target in cancer therapy.[4][5][6]

This document outlines detailed protocols for the application of this compound in these key synthetic transformations, presents quantitative data from analogous reactions to guide experimental design, and provides visual workflows to illustrate the synthetic pathways.

Core Synthetic Applications

The reactivity of the C-I bond in this compound makes it an excellent substrate for three major classes of palladium-catalyzed cross-coupling reactions.

Synthetic Pathways Overview

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds A This compound B Suzuki Coupling A->B Ar-B(OH)₂ Pd Catalyst, Base C Sonogashira Coupling A->C R-C≡CH Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination A->D R¹R²NH Pd Catalyst, Base E Aryl-Substituted N-methylbenzamides B->E F Alkynyl-Substituted N-methylbenzamides C->F G Amino-Substituted N-methylbenzamides D->G

Caption: Key synthetic transformations of this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for Suzuki, Sonogashira, and Buchwald-Hartwig reactions of aryl iodides analogous to this compound. This data serves as a practical starting point for reaction optimization.

Table 1: Suzuki Coupling of Aryl Iodides with Arylboronic Acids
Aryl IodideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-IodobenzaldehydePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃ (1.5)EthanolRT695[5]
4-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃ (2.0)DMFMW192[7]
Iodobenzene4-Methylphenylboronic acidPd(OAc)₂ (0.01)-K₂CO₃ (2.0)Methanol60198[8]
4-Iodobenzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄ (0.1)PPh₂PhSO₃Na (0.4)K₂CO₃ (2.0)WaterRT24>99[9]
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
Aryl IodideAlkynePd Source (mol%)Cu Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylenePd on Alumina (5)Cu₂O on Alumina (0.1)-THF-DMA (9:1)7572<2 (batch)[10]
4-IodobenzaldehydePhenylacetylene------75[10]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2)CuI (2)Dabco (3)-RT->95[11]
Aryl IodideTerminal AlkynePd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃ (1.0)2-MeTHFRT4870-95[12]
Table 3: Buchwald-Hartwig Amination of Aryl Iodides with Amines
Aryl IodideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisoleAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10018>95[3]
IodobenzeneMorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1102492[3]
4-IodotolueneBenzylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)NaOtBu (1.5)Toluene801285-95[3]
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-K₂CO₃ (2.0)Water502498[13]

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is suitable for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G A Reaction Setup B Inert Atmosphere A->B Add solids to Schlenk tube C Reagent Addition B->C Evacuate/backfill with Ar/N₂ (3x) D Reaction C->D Add anhydrous solvent E Workup D->E Heat and stir Monitor by TLC/LC-MS F Purification E->F Aqueous workup and extraction G Product F->G Flash column chromatography

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (TEA) or other suitable amine base (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry, nitrogen-flushed Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the desired temperature (typically room temperature to 80 °C).

  • Monitor the reaction progress by TLC until the starting iodide is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equiv) or a weaker base for sensitive substrates (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the amine, the base, and the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Application in the Synthesis of PARP Inhibitors

The benzamide scaffold is a cornerstone in the design of PARP inhibitors. The synthetic routes described above, utilizing this compound, provide a direct and efficient pathway to generate libraries of novel benzamide derivatives for screening as potential PARP inhibitors. The Suzuki and Sonogashira couplings allow for the introduction of diverse aromatic and alkynyl functionalities at the 4-position, which can be tailored to interact with specific residues in the PARP active site. The Buchwald-Hartwig amination enables the introduction of various amino groups, further expanding the chemical space for structure-activity relationship (SAR) studies.

PARP-1 Signaling Pathway and Inhibition

G A DNA Single-Strand Break (SSB) B PARP-1 Activation A->B C PARylation B->C NAD+ -> PAR F PARP Inhibitor B->F D Recruitment of DNA Repair Proteins C->D E SSB Repair D->E G Inhibition of PARylation F->G H Accumulation of SSBs G->H I Cell Death in BRCA-deficient cells H->I

Caption: Simplified PARP-1 signaling and inhibition pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the construction of diverse molecular scaffolds. These synthetic routes are particularly relevant to the field of drug discovery, offering a direct approach to the synthesis of novel benzamide derivatives as potential therapeutic agents, such as PARP inhibitors. The provided protocols and representative data offer a solid foundation for researchers to explore the rich chemistry of this important building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the Suzuki-Miyaura cross-coupling reaction of 4-iodo-N-methylbenzamide.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the primary causes and how can I address them?

Answer: Low to no product formation is a frequent issue that can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The N-methylbenzamide moiety can sometimes present challenges due to its electronic properties and potential for catalyst inhibition.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solutions
Catalyst Inactivity/Poisoning The amide functionality, although generally less problematic than a primary amine, can potentially coordinate with the palladium center. Ensure your palladium source and phosphine ligands are fresh and stored under an inert atmosphere to prevent degradation. Consider using more robust Buchwald-type ligands (e.g., SPhos, XPhos) which are known to be effective for a wide range of substrates.
Ineffective Base The choice of base is critical for activating the boronic acid. A weak base may not facilitate transmetalation efficiently. It is advisable to screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base in the chosen solvent is also a key factor.
Suboptimal Reaction Temperature If the reaction is sluggish, a gradual increase in temperature can improve the reaction rate and yield. However, excessive heat can lead to decomposition. Monitor the reaction closely by TLC or LC-MS when increasing the temperature. Microwave heating can also be an effective strategy to reduce reaction times and improve yields.
Poor Reagent Quality Ensure that the this compound, boronic acid, solvent, and base are of high purity and anhydrous (where applicable). Impurities can poison the catalyst.
Presence of Oxygen The Pd(0) active catalyst is sensitive to oxygen. Thoroughly degas all solvents and the reaction mixture before starting the reaction and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout.

Issue 2: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. How can I minimize their formation?

Answer: The formation of side products is a common challenge in Suzuki couplings. Understanding their origin is key to minimizing their formation.

Side Product Cause Recommended Solutions
Homocoupling of Boronic Acid This is often promoted by the presence of oxygen.Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere. Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce homocoupling.
Dehalogenation (Protodeiodination) The iodine atom on this compound is replaced by a hydrogen atom. This can be caused by certain bases or impurities acting as a hydride source.Use high-purity, dry solvents. Consider screening different bases.
Palladium Black Formation This indicates catalyst decomposition and precipitation out of the solution, which reduces the concentration of the active catalyst.Ensure proper ligand-to-metal ratio and that the chosen solvent effectively solubilizes the catalytic species at the reaction temperature.

Quantitative Data from Analogous Reactions

Table 1: Effect of Different Bases on the Yield of 4-Methoxybiphenyl

Reaction Conditions: 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (1.4 mol%), DMF (8 mL), reflux under air in a microwave.

EntryBaseReaction Time (min)Yield (%)
1K₂CO₃3041
2K₂CO₃4565
3K₂CO₃5078
4K₂CO₃6085
5K₂CO₃9092

Table 2: Suzuki Coupling of Iodobenzene with Phenylboronic Acid

Reaction Conditions: Iodobenzene (6 mmol), Phenylboronic Acid (5 mmol), K₂CO₃ (10 mmol), H₂O (15 mL), Pd/BC (0.05 mol%).

EntryProductYield (%)
1Biphenyl98

Note: The data presented is for analogous compounds and should be used as a guide for optimizing the reaction of this compound.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction. These should be adapted and optimized for the specific boronic acid being used with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Ethanol/H₂O, 3:1)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, and the base.

  • Add the palladium precatalyst.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to a specified temperature (e.g., 120 °C) for a set time (e.g., 15-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizations

To further aid in understanding and troubleshooting, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for addressing common issues.

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)Ln ArPdL2X Ar-Pd(II)Ln-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2OH Ar-Pd(II)Ln-OH ArPdL2X->ArPdL2OH Ligand Exchange (Base) ArPdL2ArB Ar-Pd(II)Ln-Ar' ArPdL2OH->ArPdL2ArB Transmetalation (Ar'B(OH)2) ArPdL2ArB->Pd0 Reductive Elimination (Ar-Ar')

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) start->check_reagents check_catalyst Check Catalyst Activity (Freshness, Storage) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Inert Atmosphere) start->check_conditions optimize_base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_reagents->optimize_base optimize_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald Ligands) check_catalyst->optimize_catalyst optimize_temp Optimize Temperature (Gradual Increase or Microwave) check_conditions->optimize_temp success Improved Yield optimize_base->success optimize_catalyst->success optimize_temp->success

troubleshooting failed Buchwald-Hartwig reaction with 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 4-iodo-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is not proceeding, or the yield is very low. What are the most common causes?

A1: A failed or low-yielding Buchwald-Hartwig amination can stem from several factors. The most common culprits include:

  • Inappropriate Ligand Choice: The ligand is crucial for the stability and reactivity of the palladium catalyst. For amide substrates, bulky, electron-rich phosphine ligands are generally required.

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases are typically necessary, but the choice must be compatible with the functional groups on your substrates.

  • Solvent Issues: The polarity and coordinating ability of the solvent can significantly impact the reaction. Solvents like toluene, dioxane, and THF are commonly used, while coordinating solvents like acetonitrile and pyridine can inhibit the reaction by binding to the palladium center.[1]

  • Iodide Inhibition: Although aryl iodides are generally reactive, the iodide anion generated during the reaction can sometimes inhibit the palladium catalyst by forming stable, off-cycle complexes.[1][2]

Q2: Which palladium source and ligand should I choose for the amination of this compound?

A2: The choice of catalyst system is critical. For amidations, which can be challenging, a robust catalytic system is necessary.

  • Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common starting points, using a well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) is highly recommended. These are often more stable and provide more consistent results.

  • Ligand Selection: Bulky, electron-rich biaryl monophosphine ligands are generally the most effective for C-N bond formation, especially with challenging substrates like amides.[3] Ligands such as XPhos, RuPhos, and BrettPhos are excellent starting points for screening.[3][4] For amide couplings, ligands like tBuBrettPhos have also been designed to be particularly effective.[5]

Q3: What is the best base to use, and how does it affect the reaction?

A3: The base is essential for the deprotonation of the amine in the catalytic cycle.[6] The choice of base is a balance between reactivity and functional group compatibility.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are highly effective and often lead to the fastest reaction rates.[5] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be advantageous when protic functional groups are present.[5]

  • Weaker Bases: If your amine coupling partner is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher catalyst loadings or longer reaction times.[5]

Q4: Can the solvent choice impact the success of my reaction?

A4: Absolutely. The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Recommended Solvents: Aprotic, non-polar to moderately polar solvents are preferred. Toluene is a common and effective choice, particularly for reactions with aryl iodides, as it has poor solubility for iodide salts, which can help mitigate catalyst inhibition.[5] Ethereal solvents like dioxane and THF are also widely used.[5]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium and inhibit catalysis.[1]

Q5: I am seeing the formation of a dehalogenated byproduct (N-methylbenzamide). What causes this?

A5: The formation of the hydrodehalogenated arene is a known side reaction. It can occur via a competing pathway where the palladium-hydride species, formed from β-hydride elimination if the amine has β-hydrogens, reductively eliminates with the aryl halide. To minimize this, ensure a strictly inert atmosphere and use a ligand that promotes the desired reductive elimination of the product over competing pathways.

Troubleshooting Guide

If your reaction is failing, a systematic approach to optimization is recommended. The following tables provide an example of how to screen different reaction parameters.

Data Presentation: Ligand and Base Screening (Illustrative)

The following tables summarize hypothetical results for the coupling of this compound with a generic primary amine (e.g., n-hexylamine) to illustrate a screening process.

Table 1: Ligand Screening Results

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene1001892
2Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Toluene1001885
3Pd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.5)Toluene1001888
4Pd₂(dba)₃ (1)BINAP (2)NaOtBu (1.5)Toluene1001845

This illustrative data suggests that bulky monophosphine ligands (XPhos, RuPhos, BrettPhos) are superior to bidentate ligands like BINAP for this type of transformation.

Table 2: Base and Solvent Screening with Optimal Ligand (XPhos)

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene1001892
2Pd₂(dba)₃ (1)XPhos (2)KOtBu (1.5)Toluene1001890
3Pd₂(dba)₃ (1)XPhos (2)LHMDS (1.5)THF802487
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.0)Dioxane1102475
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane1102472

This illustrative data highlights that while strong alkoxide bases give the best yields, weaker carbonate and phosphate bases can still be effective, offering alternatives for base-sensitive substrates.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk tube, add the this compound, palladium precatalyst, and base under an inert atmosphere (preferably in a glovebox).

  • Inert Atmosphere: Seal the vessel with a septum. If not in a glovebox, evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition + Ar-I Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination + HNR'R'' Amido_Complex Palladium Amido Complex Amine_Coordination->Amido_Complex + Base - [Base-H]+I- Amido_Complex->Pd(0)L Regenerates Catalyst Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Ar-I This compound Amine HNR'R'' Base Base Base-H+ [Base-H]+

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_workflow Troubleshooting Failed Buchwald-Hartwig Reaction Start Reaction Failed (Low/No Yield) Check_Inert Verify Inert Atmosphere (Degassed Solvent, N₂/Ar) Start->Check_Inert Check_Inert->Start Atmosphere Faulty (Re-run) Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Inert->Screen_Ligand Atmosphere OK Screen_Base Screen Bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) Screen_Ligand->Screen_Base No Improvement Success Reaction Successful Screen_Ligand->Success Improved Yield Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improved Yield Optimize_Temp Optimize Temperature (80-120 °C) Screen_Solvent->Optimize_Temp No Improvement Screen_Solvent->Success Improved Yield Use_Precatalyst Switch to Precatalyst (e.g., G3/G4) Optimize_Temp->Use_Precatalyst Still Low Yield Optimize_Temp->Success Improved Yield Use_Precatalyst->Screen_Ligand Re-screen Conditions

Caption: A logical workflow for troubleshooting a failed reaction.

References

Technical Support Center: Sonogashira Coupling of 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of 4-iodo-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This reaction leads to the formation of a symmetrical 1,3-diyne dimer, consuming the alkyne and reducing the yield of the desired product. Another common issue is the decomposition of the palladium catalyst, which results in the formation of palladium black and a loss of catalytic activity.

Q2: What causes the homocoupling (Glaser coupling) of the alkyne, and how can it be minimized?

A2: Homocoupling is primarily caused by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[1][2] To minimize this side reaction, it is crucial to perform the reaction under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1] Using a copper-free Sonogashira protocol is another effective strategy to completely avoid Glaser coupling.[1][2]

Q3: My reaction mixture turned black. What does this indicate, and what can be done to prevent it?

A3: The formation of a black precipitate, known as palladium black, indicates the decomposition of the palladium catalyst.[3] This can be triggered by several factors, including the presence of impurities, the choice of solvent (some anecdotal evidence suggests THF may promote its formation), or excessively high temperatures.[3] To prevent catalyst decomposition, ensure all reagents and solvents are of high purity and are thoroughly degassed. Using a more stable palladium precatalyst, such as PdCl₂(PPh₃)₂, instead of air-sensitive Pd(0) sources like Pd(PPh₃)₄, can also be beneficial.[1]

Q4: Is the N-methylbenzamide functional group stable under typical Sonogashira conditions?

A4: Yes, the amide functional group is generally stable under the standard conditions for a Sonogashira coupling. The reaction is typically run with an amine base, such as triethylamine or diisopropylethylamine, which is not strong enough to cause significant hydrolysis of the amide. However, if the reaction requires unusually harsh conditions, such as prolonged heating at very high temperatures in the presence of other nucleophiles, the stability of the amide should be monitored.

Q5: this compound is an electron-poor aryl iodide. How does this affect the reaction?

A5: The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br > Cl.[1] As an aryl iodide, this compound is expected to be highly reactive. While electron-withdrawing groups can sometimes influence the reaction rate, the high reactivity of the carbon-iodine bond typically ensures that the reaction proceeds efficiently, often at room temperature.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or decomposed palladium catalyst.Use a fresh batch of a stable precatalyst like PdCl₂(PPh₃)₂. Ensure proper storage under an inert atmosphere.[1]
Poor quality of the copper(I) co-catalyst.Use a fresh bottle of CuI, as it can degrade over time.
Presence of oxygen leading to Glaser coupling.Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Ar or N₂).[1]
Inappropriate solvent or base.Ensure the solvent dissolves all components and is anhydrous. Use a dry amine base in sufficient excess (e.g., 2-3 equivalents).[1]
Insufficient temperature.While aryl iodides often react at room temperature, gentle heating (40-60 °C) may be required for less reactive alkynes.[5]
Significant Homocoupling Product Reaction exposed to oxygen.Improve degassing techniques (e.g., freeze-pump-thaw cycles) and ensure a leak-free inert atmosphere setup.[1]
Excess copper catalyst.Reduce the amount of CuI used or switch to a copper-free protocol.[1][2]
Reaction Stalls Before Completion Catalyst deactivation over time.Consider adding a second portion of the palladium catalyst and ligand midway through the reaction.
Impurities in starting materials.Purify the this compound and the terminal alkyne before use.
Formation of Palladium Black Impurities in the reaction mixture.Use high-purity, degassed reagents and solvents.
Unsuitable solvent.Consider switching from THF to other common Sonogashira solvents like DMF or toluene if palladium black formation is persistent.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and CuI.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the mixture at room temperature for a few minutes until the solids dissolve.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Glaser_Coupling cluster_copper_cycle Copper-Mediated Homocoupling cluster_main_reaction Desired Sonogashira Pathway Alkyne1 R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne1->Cu_acetylide [Cu(I)], Base Dimer_intermediate [Oxidative Dimerization] Cu_acetylide->Dimer_intermediate O₂, [Cu(I)] Pd_complex Ar-Pd(II)-I Cu_acetylide->Pd_complex Transmetalation Diyne R-C≡C-C≡C-R (Homocoupling Product) Dimer_intermediate->Diyne Aryl_Iodide Ar-I Coupled_Product Ar-C≡C-R

Caption: Glaser coupling as a major side reaction in Sonogashira coupling.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Check Reagent Quality (Aryl Iodide, Alkyne, Solvents) start->check_reagents check_catalysts Check Catalyst Activity (Pd catalyst, CuI) start->check_catalysts check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Base) start->check_conditions optimize Systematically Optimize (Ligand, Solvent, Temp.) check_reagents->optimize check_catalysts->optimize check_conditions->optimize success Successful Reaction optimize->success Improvement failure Consult Further Literature/ Consider Alternative Route optimize->failure No Improvement

Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.

References

Technical Support Center: Purification of 4-iodo-N-methylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-iodo-N-methylbenzamide by recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Crystal Formation Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too slow, or the final temperature is not low enough. 3. The compound is too pure, lacking nucleation sites.1. Boil off some of the solvent to increase the concentration of the solute. 2. Once at room temperature, place the flask in an ice-water bath to induce crystallization. 3. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 4. Add a seed crystal of pure this compound.
Oiling Out (Formation of a liquid layer instead of solid crystals) 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too rapid. 3. High concentration of impurities depressing the melting point of the solute.1. Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 2. Allow the solution to cool more slowly. Consider insulating the flask. 3. If significant impurities are suspected, consider a preliminary purification step such as a column chromatography.
Low Recovery Yield 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. 4. Significant amount of product remains in the mother liquor.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Concentrate the mother liquor and cool to obtain a second crop of crystals.
Colored Crystals 1. Presence of colored impurities from the synthesis.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping.
Crystals Form Too Quickly 1. The solution is highly supersaturated.1. Reheat the solution to redissolve the crystals and add a small amount of additional hot solvent. Allow the solution to cool more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the polarity of the amide functional group, polar protic solvents are a good starting point. Ethanol, methanol, and acetonitrile are recommended for initial screening. A mixed solvent system, such as ethanol-water or methanol-water, can also be very effective. In a mixed solvent system, this compound should be dissolved in the "good" solvent (e.g., hot ethanol) and then the "bad" solvent (e.g., water) is added dropwise until the solution becomes turbid. The solution is then reheated to clarity and allowed to cool slowly.

Q2: How do I perform a solvent screening experiment for this compound?

A2: Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes. To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, water) dropwise at room temperature and observe the solubility. If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

Q3: What are the likely impurities in a crude sample of this compound?

A3: The most common synthesis of this compound involves the reaction of 4-iodobenzoyl chloride with methylamine. Potential impurities include unreacted 4-iodobenzoyl chloride, 4-iodobenzoic acid (from hydrolysis of the acyl chloride), and excess methylamine (which is volatile). Proper recrystallization should effectively remove these impurities.

Q4: How much solvent should I use for the recrystallization?

A4: The key is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. Using an excess of solvent will result in a lower recovery yield as more of your product will remain in the mother liquor upon cooling.[1]

Q5: My recrystallized product has a low melting point. What does this indicate?

A5: A low or broad melting point range typically indicates the presence of impurities. A second recrystallization may be necessary to improve the purity of the product. It is also important to ensure the product is completely dry before measuring the melting point.

Data Presentation

Table 1: Qualitative Solubility of this compound Analogs in Common Solvents

SolventPolaritySolubility (Hot)Solubility (Cold)Comments
EthanolPolar ProticHighModerateA good starting solvent for recrystallization.
MethanolPolar ProticHighModerateSimilar to ethanol, a good candidate for recrystallization.
WaterPolar ProticLowVery LowCan be used as an anti-solvent with a more soluble solvent like ethanol or methanol.
Ethyl AcetatePolar AproticModerateLowMay be a suitable single solvent for recrystallization.
AcetonitrilePolar AproticHighModerateOften gives good results for the recrystallization of amides.[2]
HexaneNon-polarVery LowInsolubleNot a suitable solvent for dissolving the compound but can be used as an anti-solvent in a mixed solvent system with a more polar solvent.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

  • Solvent Selection: Based on preliminary screening, select a suitable solvent or solvent system. For this compound, an ethanol/water mixture is a good choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove insoluble impurities without premature crystallization of the product.

  • Crystallization: If using a single solvent, cover the flask and allow the solution to cool slowly to room temperature. If using a mixed solvent system (e.g., ethanol/water), add hot water dropwise to the hot ethanol solution until a persistent turbidity is observed. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the solvent mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No solid impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Ice-Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield solution1 Concentrate Solution or Scratch Flask no_crystals->solution1 solution2 Reheat and Add Co-solvent / Cool Slowly oiling_out->solution2 solution3 Use Minimum Solvent / Collect Second Crop low_yield->solution3

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: HPLC Method Development for 4-iodo-N-methylbenzamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-iodo-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to offer solutions for common troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method. While experimental data is limited, we can predict key parameters based on its structure.

PropertyPredicted/Estimated ValueImplication for HPLC Method Development
Molecular Weight 261.06 g/mol Influences diffusion and chromatographic behavior.
pKa (amide proton) ~17The amide proton is generally not acidic under typical reversed-phase HPLC conditions, meaning the molecule will be neutral.
Predicted LogP ~2.5 - 3.0Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Predicted UV λmax ~240 - 260 nmThis is the estimated wavelength range for maximum absorbance, crucial for setting the UV detector for optimal sensitivity.
Solubility Expected to be soluble in common organic solvents like acetonitrile and methanol, and sparingly soluble in water.This guides the choice of sample diluent and mobile phase composition.

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: For initial method development, a reversed-phase approach is recommended. The following table outlines a suggested starting point.

ParameterSuggested Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or predicted λmax)
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Q3: How can I optimize the separation of this compound from its impurities?

A3: Optimization is key to achieving good resolution. Consider the following strategies:

  • Modify the Organic Solvent: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties.

  • Adjust the Mobile Phase pH: While this compound is neutral, the ionization of impurities can be affected by pH. Using a buffer (e.g., phosphate or acetate) can provide better peak shape and reproducibility.

  • Alter the Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

  • Change the Stationary Phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded column to introduce different retention mechanisms.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q4: I am observing peak tailing for my this compound peak. What could be the cause and how do I fix it?

A4: Peak tailing is a common issue and can be caused by several factors.

Possible CauseRecommended Solution
Secondary Interactions with Column Silanols Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) or use a base-deactivated column.
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Dead Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Mobile Phase pH For amide compounds, ensuring the mobile phase is slightly acidic (pH 3-5) can sometimes improve peak shape.

Q5: My retention times are shifting from one injection to the next. What should I investigate?

A5: Retention time instability can compromise the reliability of your results.

Possible CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between gradient runs.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using an online mixer, check for proper functioning.
Pump Malfunction or Leaks Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Q6: I am seeing a noisy or drifting baseline in my chromatogram. What are the likely causes?

A6: A stable baseline is essential for accurate quantification.

Possible CauseRecommended Solution
Air Bubbles in the System Degas the mobile phase thoroughly using sonication, vacuum, or an online degasser. Purge the pump to remove any trapped bubbles.
Contaminated Mobile Phase or Column Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent.
Detector Lamp Instability Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.
Temperature Fluctuations Maintain a stable laboratory temperature and use a column oven.

Experimental Protocols

Protocol 1: Sample Preparation for Analysis

  • Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the sample diluent (50:50 acetonitrile:water).

  • Sample Solution:

    • Prepare the sample in the same diluent to a concentration within the expected linear range of the method.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC System Suitability

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2.0%.

    • Theoretical Plates (N): Should be greater than 2000.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Define Analytical Target Profile Define Analytical Target Profile Select Column & Initial Conditions Select Column & Initial Conditions Define Analytical Target Profile->Select Column & Initial Conditions Prepare Sample & Standards Prepare Sample & Standards Select Column & Initial Conditions->Prepare Sample & Standards Screen Mobile Phase (ACN vs MeOH) Screen Mobile Phase (ACN vs MeOH) Prepare Sample & Standards->Screen Mobile Phase (ACN vs MeOH) Optimize Gradient Optimize Gradient Screen Mobile Phase (ACN vs MeOH)->Optimize Gradient Evaluate pH & Buffer Evaluate pH & Buffer Optimize Gradient->Evaluate pH & Buffer Perform System Suitability Perform System Suitability Evaluate pH & Buffer->Perform System Suitability Validate Method (ICH Guidelines) Validate Method (ICH Guidelines) Perform System Suitability->Validate Method (ICH Guidelines) Finalized HPLC Method Finalized HPLC Method Validate Method (ICH Guidelines)->Finalized HPLC Method

Caption: A logical workflow for HPLC method development.

HPLC_Troubleshooting_Tree Problem Observed Problem Observed Peak Tailing Peak Tailing Problem Observed->Peak Tailing Retention Time Shift Retention Time Shift Problem Observed->Retention Time Shift Noisy Baseline Noisy Baseline Problem Observed->Noisy Baseline Check for Column Overload Check for Column Overload Peak Tailing->Check for Column Overload Investigate Secondary Interactions Investigate Secondary Interactions Peak Tailing->Investigate Secondary Interactions Verify Column Equilibration Verify Column Equilibration Retention Time Shift->Verify Column Equilibration Check Temperature Control Check Temperature Control Retention Time Shift->Check Temperature Control Degas Mobile Phase Degas Mobile Phase Noisy Baseline->Degas Mobile Phase Check Detector Lamp Check Detector Lamp Noisy Baseline->Check Detector Lamp

Caption: A decision tree for troubleshooting common HPLC issues.

Technical Support Center: Palladium Catalyst Removal from 4-iodo-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 4-iodo-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing palladium from reactions involving this compound?

A1: The main challenge often stems from the potential for the amide functional group in this compound to coordinate with palladium species. This can lead to the formation of soluble palladium complexes that are difficult to remove by simple filtration. Additionally, the specific ligands used in the palladium catalyst can influence its solubility and reactivity, further complicating its removal.

Q2: What are the most common methods for removing residual palladium in this context?

A2: The most prevalent and effective methods include treatment with activated carbon, the use of palladium scavengers (such as silica-based or polymer-supported scavengers), and filtration through celite for heterogeneous catalysts.[1][2][3] Each method has its own advantages and is suited for different forms of palladium residues (e.g., soluble vs. insoluble).

Q3: How do I choose the right palladium removal strategy for my this compound reaction?

A3: The selection of an appropriate palladium removal method depends on several factors, including the nature of the palladium species (homogeneous or heterogeneous), the solvent system, and the desired final purity of your product. A decision-making workflow can help guide your choice. For instance, if you are using a heterogeneous catalyst like Pd/C, initial filtration through celite is a good starting point. For soluble palladium, scavengers or activated carbon are more appropriate.[3]

Q4: I am observing significant loss of my this compound product when using activated carbon. What can I do?

A4: Product loss during activated carbon treatment is a common issue due to non-specific adsorption.[4] To mitigate this, you can:

  • Reduce the amount of activated carbon: Use the minimum amount necessary for effective palladium removal.

  • Optimize the treatment time and temperature: Shorter treatment times and lower temperatures may reduce product adsorption.

  • Screen different grades of activated carbon: Different carbons have varying surface properties and pore structures.[5]

  • Consider a different solvent: A solvent in which your product is highly soluble might minimize its adsorption onto the carbon surface.

Q5: My palladium scavenger is not reducing the palladium levels sufficiently. What are the possible reasons and solutions?

A5: Incomplete palladium removal with scavengers can be due to several factors:

  • Incorrect scavenger selection: The affinity of a scavenger for palladium depends on the palladium's oxidation state and the ligands attached to it. Thiol-based scavengers are often effective for Pd(II), while other types might be better for Pd(0).

  • Insufficient amount of scavenger: Increase the equivalents of the scavenger relative to the palladium catalyst.

  • Suboptimal reaction conditions: Increasing the temperature and/or reaction time can improve scavenger efficiency.[1]

  • Poor mass transfer: Ensure vigorous stirring to maximize contact between the scavenger and the palladium in solution.

Troubleshooting Guides

Issue 1: High levels of residual palladium detected by ICP-MS after purification.

  • Possible Cause: The palladium species is highly soluble in the reaction mixture, potentially due to complexation with the this compound product or residual ligands.

  • Solution:

    • Scavenger Screening: Perform a small-scale screen with a panel of palladium scavengers with different functionalities (e.g., thiol, amine, thiourea-based) to identify the most effective one for your system.[6]

    • Activated Carbon Treatment: If not already attempted, treat the solution with activated carbon. Be mindful of potential product loss and optimize the conditions as described in the FAQs.[4]

    • Combination Approach: Consider a sequential treatment. For example, an initial filtration through celite followed by treatment of the filtrate with a high-affinity scavenger.[1]

Issue 2: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the final state of the palladium catalyst at the end of the reaction. This can be influenced by slight changes in reaction time, temperature, or reagent stoichiometry.

  • Solution:

    • Standardize Reaction Work-up: Implement a consistent work-up procedure before palladium removal to ensure the palladium species are in a similar state for each batch.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium oxidation states.

    • Quenching Strategy: Consider adding a mild reducing agent at the end of the reaction to convert various palladium species to a single, more easily removed form (e.g., Pd(0)).

Data Presentation: Comparison of Palladium Removal Methods

MethodPrincipleTypical Efficiency (Residual Pd)AdvantagesDisadvantages
Activated Carbon Adsorption of palladium species onto a high-surface-area carbon matrix.[5]<1 ppm to 300 ppm[4]Cost-effective, widely available.Can lead to significant product loss due to non-specific adsorption.[4]
Silica-Based Scavengers Covalent or coordinative binding of palladium to functional groups (e.g., thiols, amines) on a silica support.[7]<1 ppm to 20 ppm[4][8]High selectivity for palladium, leading to lower product loss.Higher cost compared to activated carbon.
Polymer-Supported Scavengers Palladium is captured by functionalized polymers.100-300 ppm before further purification steps.[9]High capacity, easy to handle.May require specific solvents for optimal performance.
Filtration through Celite Physical removal of heterogeneous palladium particles (e.g., Pd/C) or precipitated palladium metal.[1]Highly effective for insoluble PdSimple, fast, and inexpensive.Ineffective for soluble palladium species.

Note: The efficiency of each method is highly dependent on the specific reaction conditions, the nature of the palladium catalyst, and the properties of the target molecule. The values presented are indicative and may vary.

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
  • Scavenger Selection: Choose a suitable scavenger based on the likely oxidation state of your palladium catalyst. Thiol-based scavengers are a good starting point for many palladium-catalyzed cross-coupling reactions.

  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger.

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-20 equivalents relative to the palladium catalyst) to the solution of your crude this compound.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. Monitor the palladium removal by taking small aliquots for analysis if possible.

  • Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium concentration in the final product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 4 hours.[2]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[11]

Mandatory Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Reaction Mixture cluster_decision Decision Point cluster_hetero Heterogeneous Catalyst Path cluster_homo Homogeneous Catalyst Path cluster_end End: Purified Product start Crude this compound (containing Palladium catalyst) decision Is the Palladium Catalyst Homogeneous or Heterogeneous? start->decision celite Filtration through Celite decision->celite Heterogeneous (e.g., Pd/C) scavenger Treatment with Palladium Scavenger decision->scavenger Homogeneous (Soluble) carbon Treatment with Activated Carbon decision->carbon Homogeneous (Soluble) analysis1 Analyze Filtrate for Residual Palladium (ICP-MS) celite->analysis1 analysis1->scavenger High residual Pd end Purified this compound analysis1->end Pd level acceptable analysis2 Analyze Product for Residual Palladium (ICP-MS) scavenger->analysis2 carbon->analysis2 analysis2->end Pd level acceptable

Caption: General experimental workflow for palladium catalyst removal.

Troubleshooting_Palladium_Removal cluster_cause Identify Potential Cause cluster_solution1 Solutions for Ineffective Treatment cluster_solution2 Solutions for Product Loss start High Residual Palladium Detected cause1 Ineffective Scavenger/Carbon Treatment start->cause1 cause2 Significant Product Loss start->cause2 solution1a Screen Different Scavengers cause1->solution1a Yes solution1b Optimize Conditions (Time, Temp, Amount) cause1->solution1b Yes solution1c Sequential Treatment (e.g., Celite then Scavenger) cause1->solution1c Yes solution2a Reduce Amount of Adsorbent cause2->solution2a Yes solution2b Change Solvent cause2->solution2b Yes solution2c Consider Alternative Method (e.g., Crystallization) cause2->solution2c Yes

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Enhancing the Solubility of 4-iodo-N-methylbenzamide for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-iodo-N-methylbenzamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic amide. Its solubility is influenced by the polar amide group and the nonpolar iodobenzyl moiety. Generally, it is expected to be more soluble in polar aprotic solvents that can effectively solvate the molecule. The principle of "like dissolves like" is a key predictor of solubility. Due to the presence of the aromatic ring and the iodine atom, the compound has significant nonpolar character, while the N-methylbenzamide portion provides polarity.

Q2: Which solvents are recommended for dissolving this compound?

A2: Polar aprotic solvents are generally the best choice for dissolving this compound. Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective due to their high polarity and ability to act as hydrogen bond acceptors. Other solvents such as tetrahydrofuran (THF) and acetonitrile may also be suitable, though likely to a lesser extent.

Q3: My this compound is not dissolving sufficiently for my reaction. What are the first troubleshooting steps?

A3: If you are facing solubility issues, consider the following initial steps:

  • Increase the temperature: Gently warming the solvent can significantly increase the solubility of most organic solids.[1]

  • Use a co-solvent: Adding a small amount of a good solvent (like DMSO) to a solvent in which the compound is less soluble can enhance overall solubility.

  • Sonication: Applying ultrasonic waves can help to break down solid agglomerates and increase the rate of dissolution.

Q4: Can I use protic solvents like ethanol or methanol?

A4: While this compound may have some solubility in polar protic solvents like ethanol and methanol, it is generally expected to be less soluble compared to polar aprotic solvents. The suitability of protic solvents also depends on the specific reaction conditions, as they can participate in or interfere with certain chemical transformations.

Troubleshooting Guide: Improving the Solubility of this compound

This guide provides systematic approaches to address common solubility problems encountered during reactions involving this compound.

Issue 1: Compound has low solubility in the primary reaction solvent.

Solution 1: Solvent Screening and Co-solvency

A logical first step is to perform a solvent screen to identify a more suitable medium for your reaction. If the reaction conditions are flexible, switching to a solvent with a higher dissolving power for this compound is ideal. If the primary solvent cannot be changed, employing a co-solvent strategy is recommended.

  • Principle of Co-solvency: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[2] By blending solvents, you can modify the polarity of the medium to better match the solute.

  • Recommended Co-solvents: For many organic reactions, DMSO or DMF are excellent co-solvents to enhance the solubility of polar molecules. Even small percentages of these solvents can lead to a significant increase in solubility.

Experimental Protocol: Co-solvent Strategy

  • To your reaction vessel containing the primary solvent and this compound, add a high-solubility co-solvent (e.g., DMSO) dropwise while stirring.

  • Observe for dissolution of the solid.

  • Continue adding the co-solvent until the solid is fully dissolved or until the co-solvent reaches a concentration that might interfere with the reaction (typically, start with 1-10% v/v).

  • Monitor your reaction to ensure the co-solvent does not negatively impact the reaction kinetics or outcome.

Solution 2: Temperature Adjustment

For many compounds, solubility increases with temperature.[1]

  • Procedure: Gradually heat the reaction mixture while stirring. Monitor the dissolution of the solid. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

Issue 2: Compound precipitates out of solution during the reaction.

This can occur if the concentration of the reactant decreases, a product is formed that lowers the overall solubility, or if the temperature of the reaction mixture changes.

Solution: Maintain Supersaturation or Use Additives

  • Maintain Temperature: Ensure the reaction temperature is consistently maintained to prevent precipitation upon cooling.

  • Add Surfactants: In some cases, a small amount of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds.

Data Presentation: Predicted Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighHigh polarity and hydrogen bond accepting capability.[3][4]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a highly polar aprotic solvent.
Tetrahydrofuran (THF)Polar AproticMediumModerately polar, good for many organic compounds.
AcetonitrilePolar AproticMedium to LowPolar, but may be less effective than DMSO or DMF.
EthanolPolar ProticLowThe nonpolar part of the molecule limits solubility.
MethanolPolar ProticLowSimilar to ethanol, limited by hydrophobic character.
TolueneNonpolarVery Low"Like dissolves like" principle suggests poor solubility.
HexaneNonpolarVery LowHighly nonpolar solvent, not suitable.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess is crucial to ensure a saturated solution at equilibrium.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, let the vial stand undisturbed to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This removes any undissolved microparticles.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method (e.g., HPLC or UV-Vis).

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility in units such as g/100 mL or mg/mL.

    • Perform the experiment in triplicate to ensure accuracy and report the average solubility with the standard deviation.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (Polar aprotic?) start->check_solvent change_solvent Consider switching to DMSO or DMF check_solvent->change_solvent No increase_temp Increase reaction temperature check_solvent->increase_temp Yes change_solvent->increase_temp use_cosolvent Use a co-solvent (e.g., 1-10% DMSO) success Solubility Improved use_cosolvent->success fail Consult further literature or consider derivatization use_cosolvent->fail No Success increase_temp->use_cosolvent No/Limited Success sonicate Apply sonication increase_temp->sonicate Partial Success increase_temp->success Success sonicate->success sonicate->fail No Success

Caption: Troubleshooting workflow for solubility issues.

ShakeFlaskWorkflow start Start: Determine Solubility add_excess Add excess solid to a known volume of solvent start->add_excess equilibrate Agitate at constant temperature (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant through a syringe filter settle->filter quantify Quantify concentration using HPLC or UV-Vis filter->quantify calculate Calculate solubility (e.g., g/100 mL) quantify->calculate end End: Report average solubility and std. dev. calculate->end

Caption: Experimental workflow for the Shake-Flask method.

References

preventing homocoupling in Suzuki reactions with 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side reactions during Suzuki-Miyaura cross-coupling of 4-iodo-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in Suzuki coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of impurities. With a substrate like this compound, minimizing such side reactions is crucial for efficient synthesis.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0), thus perpetuating the unwanted cycle.[1] Starting with a Pd(II) precatalyst without an efficient reduction to Pd(0) can also lead to an initial burst of homocoupling.

Q3: How does the choice of palladium catalyst and ligand affect homocoupling?

A3: The selection of the palladium source and ligand is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ to minimize the initial concentration of homocoupling-promoting Pd(II) species. Bulky, electron-donating phosphine ligands, such as Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), are known to accelerate the desired catalytic cycle (oxidative addition and reductive elimination), thereby outcompeting the homocoupling pathway.[3]

Q4: Can the base and solvent system influence the extent of homocoupling?

A4: Yes, the base and solvent play a significant role. The base is necessary to activate the boronic acid for transmetalation.[4] However, an inappropriate choice can lead to side reactions. For amide-containing substrates, bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or THF) and water, affects the solubility of the reagents and the base's efficacy.[6] The choice of solvent can be critical, and for some substrates, anhydrous conditions may be preferable to minimize certain side reactions.

Q5: Are there any additives that can actively suppress homocoupling?

A5: The addition of a mild reducing agent, such as potassium formate, has been shown to be effective in suppressing homocoupling.[2] It is thought to reduce any detrimental Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.[2]

Troubleshooting Guide: Preventing Homocoupling with this compound

This guide provides a systematic approach to troubleshoot and minimize the formation of the homocoupling byproduct in the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution
High percentage of boronic acid homocoupling product Presence of dissolved oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes). Maintain a positive pressure of the inert gas throughout the reaction.[2]
Use of a Pd(II) precatalyst without efficient in-situ reduction.Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1.5-2.0 equivalents).
Suboptimal ligand choice.Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃. These ligands promote the desired cross-coupling over homocoupling.
Inappropriate base selection.Screen different bases. For substrates with amide groups, K₃PO₄, K₂CO₃, or Cs₂CO₃ are often good choices. Avoid very strong bases like NaOH if they lead to substrate degradation.[5]
Incorrect solvent system.Optimize the solvent system. Common choices include dioxane/water, toluene/water, or THF/water mixtures. The optimal ratio can be substrate-dependent.[6]
Low or no conversion to the desired product Inactive catalyst.Ensure the palladium catalyst is fresh and has been stored correctly. For Pd(II) precatalysts, ensure the conditions are suitable for reduction to Pd(0).
Poor quality of reagents.Use pure this compound and high-quality boronic acid. Boronic acids can degrade over time.
Insufficient temperature.While higher temperatures can sometimes promote side reactions, the reaction may not proceed if the temperature is too low. A typical range for Suzuki couplings is 80-110 °C.
Formation of other byproducts (e.g., dehalogenation) The N-H proton of the amide is interfering with the catalyst.While the N-methyl group prevents an acidic N-H, if other sensitive protons are present, their interaction with the base or catalyst might cause issues. In such cases, careful selection of a non-nucleophilic base is important.
Quantitative Data Summary

The following tables provide representative data on the effect of various reaction parameters on Suzuki coupling outcomes. While not specific to this compound, these trends are generally applicable to aryl iodides.

Table 1: Effect of Dissolved Oxygen on Homocoupling

Dissolved Oxygen (ppm)Homocoupling Product (%)
> 5Can be significant
3.30.18
0.50.071
Data adapted from a study on a similar Suzuki coupling reaction, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.

Table 2: Comparison of Ligands in Suppressing Homocoupling (General Trend)

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.May allow for more homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.

Table 3: Comparison of Bases in Suzuki Coupling of an Aryl Iodide

BaseSolventYield (%)
K₂CO₃Toluene/H₂O85
K₃PO₄DMF92
Cs₂CO₃Dioxane/H₂OOften high for challenging substrates
NaOHMethanol/H₂OCan be high, but risk of side reactions with sensitive substrates.[6]
Representative data for a generic aryl iodide. Optimal conditions for this compound may vary.

Experimental Protocols

Detailed Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.), finely powdered and dried

  • Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add degassed dioxane and degassed water (e.g., in a 4:1 ratio by volume) via a syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) Pd(II)X2 Pd(II)X2 Pd(0)L2->Pd(II)X2 Oxidation (O2) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(I)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' ArPd(II)(Ar')L2->Product Reductive Elimination Product->Pd(0)L2 Ar'Pd(II)(X)L2 Ar'Pd(II)(X)L2 Pd(II)X2->Ar'Pd(II)(X)L2 Transmetalation (Ar'-B(OH)2) Ar'Pd(II)(Ar')L2 Ar'Pd(II)(Ar')L2 Ar'Pd(II)(X)L2->Ar'Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Homocoupling_Product Ar'-Ar' Ar'Pd(II)(Ar')L2->Homocoupling_Product Reductive Elimination Homocoupling_Product->Pd(0)L2

Caption: Suzuki catalytic cycle and the competing homocoupling pathway initiated by Pd(II).

Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Improve degassing protocol: - Sparging with Ar/N2 - Use fresh, degassed solvents Check_Oxygen->Degas No Check_Catalyst Using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) or add a reducing agent (e.g., potassium formate) Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Change_Ligand Use bulky, electron-rich ligands (e.g., SPhos) Check_Ligand->Change_Ligand No Check_Base_Solvent Are base and solvent optimized? Check_Ligand->Check_Base_Solvent Yes Change_Ligand->Check_Base_Solvent Optimize_Conditions Screen bases (K3PO4, Cs2CO3) and solvent systems Check_Base_Solvent->Optimize_Conditions No End Homocoupling Minimized Check_Base_Solvent->End Yes Optimize_Conditions->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

References

Technical Support Center: Efficient Cross-Coupling of 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance for the efficient cross-coupling of 4-iodo-N-methylbenzamide, a key building block in the synthesis of complex organic molecules. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of cross-coupling reactions for this compound?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this compound. The most commonly employed and successful methods include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with aryl or vinyl boronic acids/esters.

  • Heck Coupling: For the formation of C(sp²)–C(sp²) bonds with alkenes.

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds with terminal alkynes.

The choice of reaction depends on the desired final product. Due to the reactivity of the C-I bond, these couplings generally proceed with good to excellent yields under appropriate conditions.

Q2: What are the key challenges when performing cross-coupling reactions with this compound?

A2: While the iodo-substituent is highly reactive, challenges can arise from the N-methylbenzamide group. Potential issues include:

  • Catalyst Inhibition: The amide functionality, although generally less problematic than primary amines, can potentially coordinate to the palladium center, leading to catalyst deactivation.[1]

  • Steric Hindrance: The N-methylbenzamide group may impart some steric bulk, which could influence the efficiency of the coupling, particularly with sterically demanding coupling partners.

  • Side Reactions: Common side reactions in cross-coupling chemistry include homocoupling of the coupling partners and dehalogenation (protodeiodination) of the starting material.[1]

Q3: How do I select the best catalyst system for my reaction?

A3: Catalyst selection is crucial for a successful reaction. A good starting point is a palladium(0) source, often generated in situ from a palladium(II) precatalyst, in combination with a suitable ligand.

  • For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in preventing catalyst inhibition and promoting high turnover numbers.[1] Pre-catalysts like XPhos Pd G2 or G3 can also be highly effective.

  • For Heck Coupling: Phosphine ligands like PPh₃ or P(o-tol)₃ are commonly used. In some cases, ligandless conditions with Pd(OAc)₂ can be successful, particularly with reactive substrates like aryl iodides.

  • For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is the standard system.[2] Copper-free conditions are also possible with appropriate ligands.[3]

Q4: What is the role of the base and solvent in these reactions?

A4: The base and solvent play critical roles in the catalytic cycle.

  • Base: The base is required to activate the boronic acid in Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or to neutralize the HX generated in Heck and Sonogashira couplings (e.g., Et₃N, DBU).[1][4] The choice of base can significantly impact the reaction outcome, and screening may be necessary.

  • Solvent: The solvent must solubilize the reactants and catalyst. Common solvents include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMSO). Often, a mixture of solvents, including water for Suzuki reactions, is beneficial.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.

Issue 1: Low to No Product Formation

  • Question: My cross-coupling reaction with this compound is resulting in low to no yield. What are the potential causes and how can I address them?

  • Answer: Low or no product formation is a common issue that can stem from several factors:

    • Inactive Catalyst: The palladium(0) active species may have been oxidized. Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Consider using a fresh batch of catalyst and ligand. For Suzuki reactions, pre-catalysts that are more resistant to deactivation can be beneficial.[1]

    • Ineffective Base: The chosen base may be too weak or poorly soluble in the reaction medium. For Suzuki couplings, try screening different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] For Heck and Sonogashira reactions, ensure the amine base is pure and not protonated.

    • Suboptimal Reaction Conditions: The reaction temperature may be too low. Incrementally increasing the temperature can improve the reaction rate. Monitoring the reaction over time by TLC or LC-MS is crucial to determine if the reaction is simply slow.

    • Poor Reagent Quality: Ensure the this compound and the coupling partner are pure. Impurities can inhibit the catalyst. For Suzuki reactions, the quality of the boronic acid is critical, as they can degrade over time.[5]

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. How can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Identifying the side products can help in troubleshooting:

    • Homocoupling: The formation of biaryl products from the boronic acid (in Suzuki coupling) or dimerization of the alkyne (in Sonogashira coupling) is often promoted by the presence of oxygen. Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]

    • Dehalogenation (Protodeiodination): The replacement of the iodine atom with a hydrogen atom can occur. This can be influenced by the base, solvent, and temperature. Screening different bases or using a less protic solvent might reduce this side reaction.

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction starts well but then stalls, leaving unreacted starting material. What could be the cause?

  • Answer: A stalled reaction often points to catalyst deactivation.

    • Catalyst Decomposition: The active Pd(0) species might be unstable under the reaction conditions. The choice of ligand is critical for stabilizing the catalyst. Using bulky, electron-rich ligands can often prolong the catalyst's lifetime.[1]

    • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium catalyst and inhibit its activity. This is less common but can be a factor.

Data Presentation: Catalyst Performance in Cross-Coupling of Aryl Iodides

The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Heck, and Sonogashira reactions of aryl iodides. While specific data for this compound is limited, the performance of catalysts with analogous substrates provides a strong benchmark for catalyst selection.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10012-24Good to ExcellentGeneral protocol for various aryl iodides.
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/Water90-10012HighEffective for substrates with amine groups.
XPhos Pd G2Cs₂CO₃Ethanol/Water120 (Microwave)0.25-0.5HighPre-catalyst, often shows high activity.
Pd(dppf)Cl₂K₂CO₃DME150 (Microwave)0.1794For coupling with 4-iodo-1H-imidazole, an N-containing heterocycle.

Data is compiled from studies on analogous substrates and serves as a representative comparison.

Table 2: Heck Coupling of Aryl Iodides with Alkenes

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂n-Butyl acrylateEt₃NDMF10024~95For 4-iodo-2,6-dimethylaniline.
PdCl₂StyreneKOAcMethanol120--Original Mizoroki conditions for iodobenzene.
Pd(OAc)₂ / P(o-tol)₃AcrylonitrileNaOAcDMF1002495For 4-iodo-2,6-dimethylaniline.

Data is compiled from studies on analogous substrates and serves as a representative comparison.

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuITerminal AlkyneTEA or DIPEATHF or DMFRT - 602-12HighGeneral protocol for various aryl iodides.[2]
Pd(OAc)₂PhenylacetyleneK₂CO₃EtOH70390Ligand-free conditions for iodobenzene.
Pd(PhCN)₂Cl₂ / P(t-Bu)₃PhenylacetyleneCs₂CO₃1,4-DioxaneRT198Copper-free conditions for iodobenzene.

Data is compiled from studies on analogous substrates and serves as a representative comparison.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from procedures for similar N-substituted halo-benzamides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • DMF or Acetonitrile (degassed)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound in the chosen degassed solvent.

  • Add the alkene, triethylamine, Pd(OAc)₂, and PPh₃.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • THF or DMF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 60 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)-I(L_n) pd0->pd_intermediate oxidative_addition Oxidative Addition aryl_halide This compound pd_biaryl Ar-Pd(II)-R(L_n) pd_intermediate->pd_biaryl transmetalation Transmetalation boronic_acid R-B(OR)₂ + Base pd_biaryl->pd0 product Coupled Product pd_biaryl->product reductive_elimination Reductive Elimination Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System - Fresh catalyst/ligand? - Appropriate ligand? start->check_catalyst check_conditions Review Reaction Conditions - Temperature too low? - Reaction time sufficient? start->check_conditions check_reagents Verify Reagent Quality - Purity of starting materials? - Degassed solvents? start->check_reagents side_products Side Products Observed? check_catalyst->side_products check_conditions->side_products check_reagents->side_products homocoupling Homocoupling? - Improve degassing - Inert atmosphere side_products->homocoupling Yes dehalogenation Dehalogenation? - Screen bases - Anhydrous conditions side_products->dehalogenation Yes optimize Systematically Optimize - Screen bases & solvents - Adjust temperature side_products->optimize No homocoupling->optimize dehalogenation->optimize

References

Technical Support Center: Scaling Up the Synthesis of 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-iodo-N-methylbenzamide. It provides detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable method involves a two-step process. First, 4-iodobenzoic acid is converted to its more reactive acid chloride derivative, 4-iodobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The crude 4-iodobenzoyl chloride is then reacted with methylamine (CH₃NH₂) to form the final product, this compound. This method is generally high-yielding and uses readily available, cost-effective reagents.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Methylamine is a flammable and corrosive gas or solution with a strong odor. It should also be handled in a fume hood. The reaction between 4-iodobenzoyl chloride and methylamine is exothermic and should be controlled by slow addition and cooling.

Q3: Can I perform a one-pot synthesis from 4-iodobenzoic acid to this compound?

A3: While a direct one-pot synthesis from the carboxylic acid using coupling reagents is possible, for larger scale operations, the two-step approach via the acid chloride is often more robust and cost-effective. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) can be used, but these reagents are more expensive and can introduce byproducts that complicate purification on a large scale.[1]

Q4: How can I purify the final product, this compound, at scale?

A4: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound on a large scale. The choice of solvent is crucial. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for recrystallization of benzamide derivatives include ethanol/water or ethyl acetate/hexanes.

Q5: What are the expected common impurities in the final product?

A5: Common impurities can include unreacted 4-iodobenzoic acid, residual methylamine salts (e.g., methylammonium chloride), and byproducts from side reactions. If the reaction temperature is not well-controlled during the amidation step, impurities from the decomposition of the acid chloride or over-alkylation of the product might be observed, though the latter is less common for amides.

Experimental Protocols

Method 1: Two-Step Synthesis via 4-Iodobenzoyl Chloride

This is the recommended scalable procedure.

Step 1: Synthesis of 4-Iodobenzoyl Chloride

  • Materials:

    • 4-Iodobenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene (or another high-boiling inert solvent)

  • Procedure:

    • In a clean, dry, multi-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-iodobenzoic acid (1.0 eq).

    • Add anhydrous toluene to create a slurry.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the slurry via the dropping funnel at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure. The crude 4-iodobenzoyl chloride is typically a solid and can be used directly in the next step or purified by distillation under high vacuum.

Step 2: Synthesis of this compound

  • Materials:

    • Crude 4-iodobenzoyl chloride

    • Aqueous methylamine solution (e.g., 40 wt. % in H₂O) or methylamine hydrochloride with a base.

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • A base such as triethylamine (TEA) or pyridine if starting with methylamine hydrochloride.

  • Procedure:

    • In a separate multi-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the aqueous methylamine solution (2.0 - 2.5 eq) and cool it in an ice-water bath to 0-5 °C.

    • Dissolve the crude 4-iodobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM.

    • Slowly add the solution of 4-iodobenzoyl chloride to the cooled methylamine solution via the dropping funnel, maintaining the internal temperature below 10 °C. A precipitate of the product will form.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

    • The solid product can be collected by vacuum filtration.

    • Wash the filter cake with cold water to remove any methylamine hydrochloride and then with a small amount of cold solvent (e.g., DCM or diethyl ether) to remove any unreacted starting material.

    • Dry the product under vacuum to obtain crude this compound.

    • For further purification, recrystallize the crude product from a suitable solvent system like ethanol/water.

Method 2: One-Pot Synthesis using Coupling Agents

This method is suitable for smaller scales or when avoiding the use of thionyl chloride is desired.

  • Materials:

    • 4-Iodobenzoic acid

    • Methylamine hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • A non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

    • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Procedure:

    • In a round-bottom flask, dissolve 4-iodobenzoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), HOBt (1.2 eq), and the non-nucleophilic base (2.5 eq) in an anhydrous aprotic solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterMethod 1 (Two-Step)Method 2 (One-Pot)
Scale Lab to IndustrialLab to Pilot
Typical Yield 85-95%70-85%
Purity (after recrystallization) >99%>98%
Key Reagents 4-Iodobenzoic acid, Thionyl chloride, Methylamine4-Iodobenzoic acid, Methylamine HCl, EDC, HOBt, DIPEA
Advantages High yield, cost-effective for large scale, robustMilder conditions, avoids thionyl chloride
Disadvantages Use of hazardous reagents (SOCl₂), exothermicMore expensive reagents, more complex workup

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete formation of 4-iodobenzoyl chloride Ensure sufficient reflux time and an adequate excess of thionyl chloride. The disappearance of the solid 4-iodobenzoic acid is a good indicator.
Hydrolysis of 4-iodobenzoyl chloride Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during workup This compound has some solubility in water, especially if the solution is acidic or basic. Ensure the aqueous washes are neutral and cold. Minimize the volume of washing solvents.
Sub-optimal reaction temperature for amidation The reaction is exothermic. Maintain a low temperature (0-10 °C) during the addition of the acid chloride to the methylamine solution to prevent side reactions.
Insufficient amount of methylamine Use a stoichiometric excess of methylamine (at least 2 equivalents) to act as both the nucleophile and to neutralize the HCl byproduct.
Issue 2: Presence of Impurities in the Final Product
Impurity Possible Cause Suggested Solution
Unreacted 4-iodobenzoic acid Incomplete conversion to the acid chloride or hydrolysis of the acid chloride.Improve the acid chloride formation step. For purification, wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic starting material.
Methylammonium chloride Formed as a byproduct of the amidation reaction.Wash the crude product thoroughly with cold water during filtration.
Side products from coupling reagents (Method 2) The urea byproduct from EDC can be difficult to remove.Optimize the workup procedure with acidic and basic washes. Column chromatography may be necessary for complete removal.

Visualizations

experimental_workflow_two_step cluster_step1 Step 1: 4-Iodobenzoyl Chloride Synthesis cluster_step2 Step 2: Amidation start1 4-Iodobenzoic Acid reaction1 Reflux in Toluene start1->reaction1 reagents1 SOCl₂ (Thionyl Chloride) (cat. DMF) reagents1->reaction1 intermediate Crude 4-Iodobenzoyl Chloride reaction1->intermediate reaction2 Addition at 0-10 °C in DCM intermediate->reaction2 reagents2 Aqueous Methylamine reagents2->reaction2 workup Filtration & Washing reaction2->workup purification Recrystallization (e.g., Ethanol/Water) workup->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Acid Chloride Formation start->cause1 cause2 Acid Chloride Hydrolysis start->cause2 cause3 Product Loss During Workup start->cause3 cause4 Sub-optimal Amidation Temperature start->cause4 cause5 Insufficient Methylamine start->cause5 solution1 Increase Reflux Time / SOCl₂ Excess cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Optimize Washing Steps cause3->solution3 solution4 Maintain Low Temperature (0-10 °C) cause4->solution4 solution5 Use >2 eq. of Methylamine cause5->solution5

Caption: Troubleshooting guide for low yield of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-iodo-N-methylbenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectral data for 4-iodo-N-methylbenzamide alongside its halogenated and non-halogenated analogs: 4-bromo-N-methylbenzamide, 4-chloro-N-methylbenzamide, and N-methylbenzamide. The presented data, supported by a detailed experimental protocol, will aid in the identification and characterization of these and similar molecular scaffolds.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its analogs. All data is presented for spectra acquired in deuterated chloroform (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundAr-H (ortho to C=O)Ar-H (ortho to Halogen/H)N-HN-CH₃
This compound ~7.55 (d, J ≈ 8.4 Hz, 2H)~7.80 (d, J ≈ 8.4 Hz, 2H)~6.1 (br s, 1H)~2.99 (d, J ≈ 4.9 Hz, 3H)
4-bromo-N-methylbenzamide 7.61 (d, J = 8.5 Hz, 2H)7.59 (d, J = 8.5 Hz, 2H)6.33 (br s, 1H)2.98 (d, J = 4.9 Hz, 3H)
4-chloro-N-methylbenzamide ~7.70 (d, J ≈ 8.6 Hz, 2H)~7.39 (d, J ≈ 8.6 Hz, 2H)~6.4 (br s, 1H)~2.98 (d, J ≈ 4.9 Hz, 3H)
N-methylbenzamide 7.71 (m, 2H)7.47-7.38 (m, 3H)6.45 (br s, 1H)3.00 (d, J = 4.9 Hz, 3H)

Note: The chemical shifts for this compound and 4-chloro-N-methylbenzamide are predicted values, as readily available experimental data is scarce. These predictions are based on established substituent effects and data from similar compounds.

Experimental Protocol: ¹H NMR Spectroscopy of Benzamide Derivatives

The following protocol outlines a standard procedure for the acquisition of a ¹H NMR spectrum for a benzamide derivative.

I. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the benzamide sample into a clean, dry vial.[1][2][3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including benzamides.[1][4]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1][3][5]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[5][6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Locking and Shimming: The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp spectral lines.[7]

  • Tuning and Matching: The NMR probe is tuned to the ¹H nucleus frequency to maximize signal detection.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected range of proton signals.

  • Data Acquisition: Initiate the data acquisition.

III. Data Processing

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape. This can be done automatically followed by manual fine-tuning.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is precisely determined.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a benzamide derivative, from sample preparation to final data interpretation.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign structure Elucidate Structure assign->structure

Caption: Workflow for ¹H NMR analysis of benzamide derivatives.

This comprehensive guide provides the necessary data and protocols for the accurate ¹H NMR analysis of this compound and its analogs. By following the detailed experimental procedure and utilizing the comparative spectral data, researchers can confidently identify and characterize these important chemical entities.

References

Reactivity Face-Off: 4-Iodo-N-methylbenzamide vs. 4-Bromo-N-methylbenzamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

For chemists engaged in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of 4-iodo-N-methylbenzamide and 4-bromo-N-methylbenzamide, two common building blocks in organic synthesis. This analysis is supported by established principles of reactivity and experimental data from analogous systems to inform substrate selection and reaction optimization.

The fundamental difference in reactivity between this compound and 4-bromo-N-methylbenzamide lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This lower bond dissociation energy of the C-I bond directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3] Consequently, aryl iodides are generally more reactive than aryl bromides, often leading to faster reactions, higher yields, and the feasibility of using milder reaction conditions.[1][2] The widely accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl.[1][2][4]

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the C-I bond makes this compound the more active coupling partner in a variety of palladium-catalyzed reactions. This allows for greater flexibility in reaction conditions and can be particularly advantageous when working with sensitive substrates or in the synthesis of complex molecules requiring high chemoselectivity.[1][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis. In this reaction, the higher reactivity of aryl iodides typically translates to faster reaction times and higher yields under milder conditions compared to their bromo counterparts.[1]

Aryl Halide (Analog)Boronic AcidCatalyst SystemConditionsYield (%)Reference
p-IodotoluenePhenylboronic acid[Pd(PPh₃)₄]80°CHigh[5]
p-BromotoluenePhenylboronic acid[Pd(PPh₃)₄]80°CModerate[5]
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[1]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[1]

This data on analogous compounds strongly suggests that this compound would exhibit higher reactivity and yield in Suzuki-Miyaura coupling compared to 4-bromo-N-methylbenzamide under similar conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of halide is crucial, and the greater reactivity of aryl iodides can be leveraged to achieve selective amination in the presence of other halides.[1] This reaction is widely used in the synthesis of pharmaceuticals and other biologically active compounds.[6]

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound (Predicted)Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-1102-12High
4-Bromo-N-methylbenzamide (Predicted)Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-1108-24Moderate to High

Predictions are based on the general reactivity trends observed for aryl halides in Buchwald-Hartwig amination.[1][3]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. While a broad range of substrates can be used, the reactivity of the aryl halide significantly influences the reaction efficiency.

Aryl HalideAlkeneCatalystBaseSolventTemperature (°C)
This compoundActivated AlkenePd(OAc)₂Et₃NDMF80-100
4-Bromo-N-methylbenzamideActivated AlkenePd(OAc)₂Et₃NDMF100-120

Generally, the Heck reaction of aryl iodides proceeds under milder conditions than that of aryl bromides.

Experimental Protocols

Below are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing the aryl halide (this compound or 4-bromo-N-methylbenzamide, 1.0 equiv.), is added the boronic acid or its ester (1.2–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2–5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[3] The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., argon). A degassed solvent system, such as a 4:1 mixture of toluene and water, is then introduced.[3] The resulting mixture is heated to a temperature typically ranging from 80–110°C and stirred for 2–24 hours.[3] Upon completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination

A reaction flask is charged with the aryl halide (this compound or 4-bromo-N-methylbenzamide, 1.0 equiv.), the desired amine (1.1–1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), a suitable phosphine ligand (e.g., XPhos, 2–4 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.2–1.5 equiv.).[3] The flask is sealed and purged with an inert gas. A degassed, anhydrous solvent like toluene or dioxane is then added. The reaction mixture is stirred at a temperature of 80–110°C until the starting material is consumed, as monitored by techniques like TLC or LC-MS.[3] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography.[3]

Visualizing the Catalytic Cycle and Experimental Workflow

To further illustrate the processes discussed, the following diagrams, created using the DOT language, depict a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for comparing the reactivity of the two benzamides.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L₂)R Transmetalation->Ar-Pd(II)-R M-X M-X Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition R-M R-M (Organometallic Reagent) R-M->Transmetalation

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Experimental_Workflow cluster_Iodo This compound cluster_Bromo 4-Bromo-N-methylbenzamide Iodo_Start Reaction Setup Iodo_Reaction Run Reaction (e.g., Suzuki Coupling) Iodo_Start->Iodo_Reaction Iodo_Monitoring Monitor Progress (TLC/GC) Iodo_Reaction->Iodo_Monitoring Iodo_Workup Workup & Purification Iodo_Monitoring->Iodo_Workup Iodo_Analysis Analyze Yield & Purity Iodo_Workup->Iodo_Analysis Comparison Compare Reactivity, Yields, and Reaction Times Iodo_Analysis->Comparison Bromo_Start Reaction Setup Bromo_Reaction Run Reaction (e.g., Suzuki Coupling) Bromo_Start->Bromo_Reaction Bromo_Monitoring Monitor Progress (TLC/GC) Bromo_Reaction->Bromo_Monitoring Bromo_Workup Workup & Purification Bromo_Monitoring->Bromo_Workup Bromo_Analysis Analyze Yield & Purity Bromo_Workup->Bromo_Analysis Bromo_Analysis->Comparison

Caption: Workflow for comparing reactivity.

Conclusion

The choice between this compound and 4-bromo-N-methylbenzamide in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and substrate cost/availability. The scientific literature and fundamental chemical principles strongly indicate that this compound is the more reactive substrate, facilitating faster reactions and often providing higher yields under milder conditions.[1][2] This enhanced reactivity is a direct consequence of the weaker carbon-iodine bond.[1][3]

For syntheses where mild conditions are paramount to preserve sensitive functional groups, or where high throughput is desired, this compound is the superior choice. However, if cost is a significant driver and longer reaction times or more forcing conditions are acceptable, 4-bromo-N-methylbenzamide remains a viable and widely used alternative. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the overall goals of the research program.

References

A Comparative Guide to Purity Validation of 4-iodo-N-methylbenzamide: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 4-iodo-N-methylbenzamide is a critical step in the validation process. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for purity determination, offering high sensitivity and specificity.[1][2] This guide provides an objective comparison of a validated HPLC method for this compound with alternative analytical techniques, supported by experimental data.

The selection of an appropriate analytical method is crucial and often depends on the specific requirements of the analysis, such as the nature of the sample and the expected impurities.[3] HPLC methods are favored for their ability to provide rapid, precise, and reproducible results with high resolution.[1][4]

Comparative Analysis of Analytical Techniques

While reversed-phase HPLC is a primary method for routine purity analysis of compounds like this compound, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) can serve as powerful orthogonal methods for confirmation.[3][5] GC-MS is particularly effective for identifying volatile and semi-volatile impurities, whereas qNMR offers the advantage of being a primary analytical method that does not require a reference standard of the analyte.[3][5]

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polaritySeparation of volatile compounds followed by mass-based detectionSignal integration is directly proportional to the number of nuclei
Primary Application Routine quantification, purity analysisIdentification and quantification of volatile impuritiesStructural elucidation, absolute quantification without a specific reference standard
Sensitivity High (µg/L to mg/L)Very High (ng/L to µg/L)Lower than chromatographic methods
Specificity Moderate to HighHighHigh
Throughput HighModerateLow to Moderate
Key Advantages Robust, reproducible, high resolutionHigh sensitivity and selectivity, provides structural informationNon-destructive, provides structural information, primary analytical method
Limitations Requires reference standards for quantificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity, potential for signal overlap in complex mixtures

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the quantitative determination of this compound purity and the separation of potential impurities.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (optional, for pH adjustment)

2. Instrumentation and Conditions:

  • HPLC System: Equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 50% B to 100% B over 20 minutes. Hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in replicate to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • The area of each impurity peak is calculated as a percentage of the total peak area.

System Suitability: System suitability parameters, including peak resolution, tailing factor, and theoretical plates, should be assessed before validation experiments.[6]

Data Presentation

The following table summarizes hypothetical data from the purity analysis of three different batches of this compound using the described HPLC method.

Table 2: HPLC Purity Analysis of this compound Batches

Batch IDRetention Time (min)Peak AreaPurity (%)
INMB-001 12.5998,50099.85
INMB-002 12.6995,20099.52
INMB-003 12.5999,10099.91

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the HPLC workflow for the purity validation of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent (ACN:Water) weigh->dissolve filter Filter Sample (0.22 µm syringe filter) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: HPLC experimental workflow for purity analysis.

References

spectroscopic comparison of 4-iodo-N-methylbenzamide and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4-Iodo-N-methylbenzamide and Its Derivatives

This guide provides a detailed spectroscopic comparison of this compound with its parent compound, N-methylbenzamide, and several other 4-substituted derivatives, including 4-bromo, 4-chloro, 4-methoxy, and 4-nitro analogues. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing these compounds using various spectroscopic techniques. The information presented is a synthesis of available experimental data and, where such data is unavailable, estimations based on structurally similar compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. These tables are designed for easy comparison of the influence of the 4-substituent on the spectral properties.

¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAr-H (ortho to C=O)Ar-H (meta to C=O)N-HN-CH₃OtherSolvent
N-Methylbenzamide7.65-7.72 (m)7.30-7.44 (m)6.27 (br s)2.93 (d, J=4.5 Hz)-CDCl₃
This compound*7.78 (d, J=8.5 Hz)7.53 (d, J=8.5 Hz)~6.2 (br s)~2.95 (d, J=4.8 Hz)-CDCl₃
4-Bromo-N-methylbenzamide7.62 (d)7.55 (d)6.18 (brs)3.00 (d, J=4.9 Hz)-CDCl₃
4-Chloro-N-methylbenzamide7.70 (d, J=8.6 Hz)7.38 (d, J=8.6 Hz)~6.2 (br s)~2.98 (d, J=4.9 Hz)-CDCl₃
4-Methoxy-N-methylbenzamide7.73 (d, J=8.8 Hz)6.90 (d, J=8.8 Hz)6.19 (br s)2.98 (d, J=4.9 Hz)3.84 (s, OCH₃)CDCl₃
4-Nitro-N-methylbenzamide8.28 (d, J=8.8 Hz)7.92 (d, J=8.8 Hz)6.45 (br s)3.07 (d, J=4.9 Hz)-CDCl₃
¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC=OC-X (ipso)C-H (ortho to C=O)C-H (meta to C=O)C (ipso to C=O)N-CH₃OtherSolvent
N-Methylbenzamide[1]168.3-126.9128.6134.626.9131.4 (para)CDCl₃
This compound~167.5~99.0~128.5~137.8~134.0~27.0-CDCl₃
4-Bromo-N-methylbenzamide167.4126.2128.6131.9133.727.0-CDCl₃
4-Chloro-N-methylbenzamide~167.2~138.0~128.3~128.9~133.0~27.0-CDCl₃
4-Methoxy-N-methylbenzamide168.1162.5128.8113.8127.126.755.4 (OCH₃)CDCl₃
4-Nitro-N-methylbenzamide165.8149.5128.2123.8140.527.1-CDCl₃
IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
CompoundN-H StretchC=O StretchN-H BendC-N StretchAr-H Bending
N-Methylbenzamide~3300-3400~1640-1680~1530-1550~1300-1400~700-900
This compound*~3300~1645~1540~1310~820
4-Bromo-N-methylbenzamide~3350~1650~1545~1300~825
4-Chloro-N-methylbenzamide~3360~1650~1550~1300~830
4-Methoxy-N-methylbenzamide~3330~1635~1540~1250 (asym C-O-C)~840
4-Nitro-N-methylbenzamide~3350~1640~1550~1350 (sym NO₂)~850
Mass Spectrometry Data (Key Fragments m/z)
Compound[M]⁺[M-CH₃NH]⁺[ArC≡O]⁺[Ar]⁺
N-Methylbenzamide13510410577
This compound*261230231203
4-Bromo-N-methylbenzamide213/215182/184183/185155/157
4-Chloro-N-methylbenzamide169/171138/140139/141111/113
4-Methoxy-N-methylbenzamide165134135107
4-Nitro-N-methylbenzamide180149150122
UV-Vis Spectroscopic Data (λmax in nm)
Compoundπ → π* (Benzoyl)n → π* (Carbonyl)Solvent
N-Methylbenzamide~225~265Ethanol
This compound*~240~275Ethanol
4-Bromo-N-methylbenzamide~235~270Ethanol
4-Chloro-N-methylbenzamide~232~268Ethanol
4-Methoxy-N-methylbenzamide~255-Ethanol
4-Nitro-N-methylbenzamide~265-Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-methylbenzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Setup Experiment (1H, 13C, etc.) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline integrate Integration & Peak Picking baseline->integrate end Structure Elucidation integrate->end Spectral Analysis MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry sample Sample gc_lc GC or LC Separation sample->gc_lc ion_source Ionization gc_lc->ion_source mass_analyzer Mass Analysis (m/z separation) ion_source->mass_analyzer detector Detection mass_analyzer->detector data_system Data System: Mass Spectrum detector->data_system analysis Fragmentation Analysis data_system->analysis

References

A Comparative Guide to LC-MS Analysis of 4-iodo-N-methylbenzamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization and quantification of reaction products of 4-iodo-N-methylbenzamide. This key intermediate in pharmaceutical synthesis can undergo various transformations, primarily palladium-catalyzed cross-coupling reactions, leading to a diverse range of products. Understanding the analytical landscape for monitoring these reactions and characterizing their outcomes is crucial for process optimization and quality control.

Introduction to the Analysis of this compound Reactions

This compound is a versatile building block in organic synthesis. Its iodine substituent makes it an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Common transformations include:

  • Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines to yield N-arylated products.[1][2]

  • Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes.[3][4]

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.[5]

The successful synthesis and development of drug candidates derived from these reactions hinge on robust analytical methods to identify and quantify starting materials, intermediates, products, and potential impurities. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. This guide will delve into the specifics of LC-MS analysis and compare its performance with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of LC-MS, HPLC-UV, and GC-MS for the analysis of this compound and its derivatives. The presented data is a synthesis of typical performance parameters observed for similar classes of compounds.

Analytical TechniqueAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)ThroughputNotes
LC-MS/MS Biaryl compounds (Suzuki products)1.8–4.8 nmol L–1[6]50 ng/g[7]>0.99<15%HighExcellent for complex matrices and trace-level quantification.
N-arylated amines (Buchwald-Hartwig products)~1-10 ng/mL~5-50 ng/mL>0.99<15%HighIdeal for polar and thermally labile compounds.
Aryl alkynes (Sonogashira products)~0.1-5 ng/mL~0.5-20 ng/mL>0.99<15%HighProvides structural information through fragmentation.
HPLC-UV Aromatic amides and biaryls~10-100 ng/mL~50-500 ng/mL>0.99<5%HighRobust and cost-effective for routine analysis of major components.
N-arylated amines~20-200 ng/mL~100-1000 ng/mL>0.99<5%HighRequires chromophores for detection; may lack selectivity for isomers.
GC-MS Volatile and thermally stable aryl halides and alkynes~0.1-10 pg~0.5-50 pg>0.99<10%MediumRequires derivatization for polar compounds; not suitable for thermally labile molecules.

Experimental Protocols

Detailed methodologies for the analysis of this compound and its reaction products are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and analytical instrumentation.

LC-MS/MS Method for Quantitative Analysis

This method is suitable for the simultaneous quantification of this compound and its potential reaction products from Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

1. Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • For reaction monitoring, dilute an aliquot of the reaction mixture into the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and each expected reaction product by direct infusion.

HPLC-UV Method for Routine Analysis

This method is suitable for monitoring the consumption of the starting material and the formation of the major product, particularly when high sensitivity is not required.

1. Sample Preparation:

  • Prepare samples as described in the LC-MS/MS method, with final concentrations typically in the µg/mL range.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A similar gradient to the LC-MS method can be used, adjusted for the different column dimensions and particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

GC-MS Method for Volatile Products

This method is suitable for the analysis of thermally stable and volatile products, such as certain smaller aryl alkynes from Sonogashira coupling.

1. Sample Preparation:

  • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

  • Reconstitute in a suitable solvent for GC injection. Derivatization may be necessary for compounds with active hydrogens (e.g., amides).

2. GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Mandatory Visualization

LCMS_Workflow LC-MS Analysis Workflow for this compound Reaction Products cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_lcms LC-MS System cluster_data_analysis Data Analysis This compound This compound Reaction_Vessel Pd-Catalyzed Cross-Coupling This compound->Reaction_Vessel Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) Coupling_Partner->Reaction_Vessel Reaction_Mixture Reaction Mixture Reaction_Vessel->Reaction_Mixture Dilution Dilution & Filtration Reaction_Mixture->Dilution Autosampler Autosampler Dilution->Autosampler LC_Column LC Column (C18 Separation) Autosampler->LC_Column Mass_Spectrometer Mass Spectrometer (ESI, MRM) LC_Column->Mass_Spectrometer Data_Acquisition Data Acquisition Mass_Spectrometer->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS analysis of reaction products.

Signaling_Pathway Conceptual Reaction Pathway and Product Analysis cluster_reactions Potential Reactions cluster_products Expected Products cluster_analysis Analytical Techniques Starting_Material This compound Suzuki Suzuki Coupling Starting_Material->Suzuki Buchwald Buchwald-Hartwig Amination Starting_Material->Buchwald Sonogashira Sonogashira Coupling Starting_Material->Sonogashira Heck Heck Reaction Starting_Material->Heck Biaryl Biaryl Product Suzuki->Biaryl N_Arylated N-Arylated Amine Buchwald->N_Arylated Aryl_Alkyne Aryl Alkyne Sonogashira->Aryl_Alkyne Substituted_Alkene Substituted Alkene Heck->Substituted_Alkene LCMS LC-MS Biaryl->LCMS HPLCUV HPLC-UV Biaryl->HPLCUV N_Arylated->LCMS N_Arylated->HPLCUV Aryl_Alkyne->LCMS GCMS GC-MS Aryl_Alkyne->GCMS Substituted_Alkene->LCMS Substituted_Alkene->GCMS

Caption: Reaction pathways and corresponding analytical methods.

Objective Comparison and Recommendations

LC-MS stands out as the most versatile and powerful technique for the analysis of this compound reaction products. Its primary advantages are:

  • High Sensitivity and Selectivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), allows for the detection and quantification of analytes at very low concentrations, even in complex reaction mixtures. The use of MRM provides excellent selectivity, minimizing interference from matrix components.

  • Broad Applicability: It can analyze a wide range of compounds with varying polarities and thermal stabilities, making it suitable for all the likely reaction products of this compound.

  • Structural Information: Mass spectrometry provides valuable structural information through fragmentation patterns, aiding in the identification of unknown byproducts and impurities.

HPLC-UV is a reliable and cost-effective alternative for routine analysis, especially for monitoring the progress of reactions where the starting material and major product have strong UV chromophores. Its key strengths include:

  • Robustness and Ease of Use: HPLC-UV systems are generally more robust and easier to maintain than LC-MS systems.

  • Good Precision: It offers excellent precision for the quantification of major components.

However, HPLC-UV has limitations in terms of sensitivity and selectivity compared to LC-MS. It may not be suitable for detecting trace-level impurities and can be prone to interference from co-eluting compounds that absorb at the same wavelength.

GC-MS is a highly sensitive technique but is limited to the analysis of volatile and thermally stable compounds. For the analysis of this compound and many of its likely derivatives (which are often larger, less volatile molecules), GC-MS would typically require derivatization to increase volatility and thermal stability, adding complexity to the sample preparation process.

Recommendation:

For researchers and drug development professionals requiring comprehensive analysis, including identification of byproducts and quantification of trace-level components, LC-MS is the recommended technique . Its superior sensitivity, selectivity, and broad applicability make it the gold standard for this type of analysis. For routine process monitoring where the primary goal is to track the conversion of the starting material to the main product, and where cost and simplicity are major considerations, HPLC-UV can be a suitable and economical choice . The use of GC-MS should be considered only for specific applications involving volatile and thermally stable reaction products where high sensitivity is paramount.

References

A Comparative Analysis of Catalytic Systems for the Suzuki-Miyaura Coupling of 4-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 4-iodo-N-methylbenzamide with phenylboronic acid, a key transformation in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1] The choice of catalyst is critical and directly influences reaction yield, efficiency, and applicability to complex substrates.[2]

Catalytic Landscape: An Overview

The efficacy of the Suzuki coupling hinges on the palladium catalyst, which can be a simple salt, a pre-formed complex, or generated in situ from a precursor and a ligand.[2] The evolution of ligands, particularly bulky, electron-rich phosphines (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs), has significantly expanded the reaction's scope, allowing for the coupling of even challenging substrates under milder conditions.[2]

This comparison focuses on three representative classes of palladium catalysts:

  • Classical Phosphine Ligand-Based Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a widely used and reliable catalyst.

  • Buchwald Ligand-Based Catalyst System: A combination of Palladium(II) Acetate (Pd(OAc)₂) and SPhos, known for high activity with challenging substrates.[2]

  • NHC-Based Precatalyst: PEPPSI-IPr, an air- and moisture-stable N-Heterocyclic Carbene precatalyst offering high efficiency and ease of handling.[2]

Performance Comparison of Catalyst Systems

The following table summarizes the performance of different catalyst systems for the Suzuki coupling of an aryl iodide (as a model for this compound) with phenylboronic acid. The data is compiled from various studies on analogous substrates to provide a comparative benchmark.

Catalyst SystemLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ PPh₃2-5K₂CO₃DME1500.1785[3]
Pd(OAc)₂ / SPhos SPhos1-2K₃PO₄Toluene/H₂O10012>95[1]
PEPPSI-IPr IPr1-2Cs₂CO₃Dioxane8018~98[2]

Note: Reaction conditions and yields are representative and may vary based on the specific substrate and optimization. Data is adapted from studies on similar aryl halides.

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII R-Pd(II)-X L_n (Aryl-Palladium Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ (Phenylboronic Acid) + Base PdII_Aryl R-Pd(II)-R' L_n (Di-organic Complex) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Ar-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The general experimental workflow for comparing these catalysts involves parallel reaction setup under an inert atmosphere, followed by monitoring, workup, and analysis.

Experimental_Workflow Catalyst Comparison Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Weigh Reagents: This compound, Phenylboronic Acid, Base C Add Reagents & Catalyst to separate reaction vessels A->C B Prepare Catalyst Systems: 1. Pd(PPh3)4 2. Pd(OAc)2/SPhos 3. PEPPSI-IPr B->C D Add Degassed Solvent under Inert Atmosphere C->D E Heat reactions to specified temperature D->E F Monitor progress by TLC or LC-MS E->F G Cool, Quench, and Perform Liquid-Liquid Extraction F->G H Dry organic layer and remove solvent G->H I Purify crude product (e.g., Column Chromatography) H->I J Analyze Yield & Purity (NMR, Mass Spec) I->J

Caption: General workflow for comparative catalyst screening.

Detailed Experimental Protocols

This section provides a general, adaptable protocol for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst System (see table for loading)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)[6]

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME)[6]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and the selected base under an inert atmosphere.[6]

  • Catalyst Addition: Add the specified palladium catalyst and ligand (if applicable) to the flask. For air-sensitive catalysts, this should be done in a glovebox or under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to the specified temperature (typically between 80-110 °C) and stir vigorously for the required time.[6] Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, N-methyl-[1,1'-biphenyl]-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.[2]

Safety Precautions:

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two principal analytical techniques for the quantification of 4-iodo-N-methylbenzamide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation of analytical methods is a vital process to ensure that a validated method produces reliable and consistent results. This is particularly important when transferring a method between different laboratories or when comparing results from different analytical techniques. The objective of this guide is to present a framework for the cross-validation of analytical methods for this compound by comparing the performance characteristics of HPLC and GC-MS, supported by generalized experimental protocols.

Data Presentation: A Comparative Analysis

The performance of HPLC and GC-MS methods for the analysis of this compound is summarized below. These values are representative of typical method validation results for similar aromatic and iodinated compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Range) 1 - 100 µg/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~5 ng/mL
Specificity High, dependent on chromatographic separationVery high, based on mass-to-charge ratio
Robustness Generally robust to minor changes in mobile phase composition and pHRobust to minor changes in temperature ramp and gas flow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification and purity analysis of this compound in bulk drug substance and pharmaceutical formulations.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare calibration standards and quality control samples at various concentrations.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, offering high selectivity and sensitivity.

  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min and hold for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare calibration standards and quality control samples by serial dilution.

    • An internal standard (a structurally similar compound not present in the sample) should be added to all samples and standards to improve quantitative accuracy.

    • Depending on the sample matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to remove non-volatile components.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Analytical Methods (e.g., HPLC, GC-MS) Define_Purpose->Select_Methods Develop_HPLC Develop & Validate HPLC Method Select_Methods->Develop_HPLC Develop_GCMS Develop & Validate GC-MS Method Select_Methods->Develop_GCMS Analyze_Samples_HPLC Analyze Samples with HPLC Develop_HPLC->Analyze_Samples_HPLC Analyze_Samples_GCMS Analyze Samples with GC-MS Develop_GCMS->Analyze_Samples_GCMS Compare_Results Compare Results Statistically Analyze_Samples_HPLC->Compare_Results Analyze_Samples_GCMS->Compare_Results Assess_Equivalence Assess Method Equivalence Compare_Results->Assess_Equivalence Report_Findings Report Findings and Conclusions Assess_Equivalence->Report_Findings

Caption: Workflow for the cross-validation of analytical methods.

HPLC_Workflow cluster_hplc Chromatographic Separation Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Autosampler Autosampler Injection Sample_Prep->Autosampler HPLC_System HPLC System Column C18 Reverse-Phase Column (Separation) Autosampler->Column UV_Detector UV Detector (Detection) Column->UV_Detector Data_Acquisition Data Acquisition & Processing (Chromatogram) UV_Detector->Data_Acquisition

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow Sample_Prep Sample Preparation (Extraction, Derivatization if needed) GC_Inlet GC Inlet (Vaporization) Sample_Prep->GC_Inlet GC_Column Capillary Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Ionization, Detection) GC_Column->MS_Detector Data_Analysis Data Analysis (Mass Spectrum) MS_Detector->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

The Crucial Role of the Base in Buchwald-Hartwig Amination of 4-iodo-N-methylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical factor in the success of the Buchwald-Hartwig amination is the choice of base. The base plays a pivotal role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent formation of the key palladium-amido intermediate. This guide provides a comparative analysis of the efficacy of different bases commonly employed in the Buchwald-Hartwig amination of 4-iodo-N-methylbenzamide, offering researchers valuable insights for reaction optimization.

The selection of an appropriate base is paramount for achieving high yields and minimizing side reactions. The optimal base depends on several factors, including the pKa of the amine, the nature of the solvent, and the steric and electronic properties of the substrates and ligands. Here, we compare the performance of several common inorganic and organic bases, providing a framework for rational base selection in the amination of this compound.

Comparison of Common Bases

The efficacy of a base in the Buchwald-Hartwig amination is a balance between its strength, solubility, and compatibility with the other reaction components. Below is a summary of commonly used bases and their general characteristics in the context of coupling aryl iodides with amides.

BaseAbbreviationKey CharacteristicsAdvantagesDisadvantages
Sodium tert-butoxideNaOtBuStrong, sterically hindered alkoxide base.Highly effective for a wide range of substrates, often leading to high reaction rates and yields.Can be too harsh for substrates with base-sensitive functional groups, potentially leading to side reactions.
Potassium tert-butoxideKOtBuSimilar in strength to NaOtBu, but with a larger cation.Often interchangeable with NaOtBu, can sometimes offer improved solubility or reactivity.Similar to NaOtBu, it can be incompatible with sensitive functional groups.[1]
Lithium bis(trimethylsilyl)amideLHMDSStrong, non-nucleophilic amide base.Useful for substrates with acidic protons due to its high basicity and non-nucleophilic nature.[1]Can be more expensive and sensitive to moisture compared to alkoxide bases.
Sodium bis(trimethylsilyl)amideNaHMDSA strong, non-nucleophilic amide base, similar to LHMDS.An effective alternative to LHMDS, sometimes offering different solubility profiles.Also sensitive to moisture and can be costly.
Potassium phosphate, tribasicK₃PO₄A weaker inorganic base.Milder reaction conditions, compatible with a broader range of functional groups.Often requires higher temperatures and longer reaction times to achieve high conversions.[1]
Cesium carbonateCs₂CO₃A mild inorganic base with a large, soft cation.Excellent for base-sensitive substrates and can promote high yields in many cases.[2]Can be more expensive than other inorganic bases.

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination is a multi-step process that requires careful execution under an inert atmosphere to ensure the stability of the palladium catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide, amine, catalyst, ligand, and base in a dry flask B Evacuate and backfill with inert gas (e.g., Argon) A->B Inert atmosphere C Add anhydrous solvent B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress (TLC, GC-MS, LC-MS) D->E F Cool to room temperature E->F Reaction complete G Quench the reaction F->G H Extract the product G->H I Purify by chromatography H->I

A generalized experimental workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocols

Below is a general experimental protocol for the Buchwald-Hartwig amination of this compound. The specific conditions, particularly the choice of base, catalyst, ligand, solvent, and temperature, may require optimization for optimal results.

Materials:

  • This compound

  • Amine (e.g., a primary or secondary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the selected base (e.g., 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Amine: Add the amine (1.2 mmol, 1.2 equiv.) to the reaction vessel.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 5 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (typically ranging from 80 to 110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-N-methylbenzamide.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions.

References

A Researcher's Guide to Cross-Coupling Reactions of Substituted Iodobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of complex organic molecules is a cornerstone of innovation. Substituted benzamides are a prevalent scaffold in numerous pharmaceuticals, and the strategic functionalization of this core often relies on robust cross-coupling methodologies. Among the various starting materials, substituted iodobenzamides offer a distinct advantage due to the high reactivity of the carbon-iodine bond, often enabling milder reaction conditions and broader substrate scope compared to their bromo- or chloro-analogs.

This guide provides a comprehensive literature review and objective comparison of the most common cross-coupling reactions utilized with substituted iodobenzamides. We present a comparative analysis of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann reactions, supported by experimental data summarized in clear, structured tables. Detailed experimental protocols for key reactions are provided to facilitate practical application. Furthermore, signaling pathways and reaction mechanisms are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying chemical transformations.

Performance Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N, C-O, etc.) and the specific functionalities of the coupling partners. The following sections provide a comparative overview of the performance of different catalytic systems for the cross-coupling of substituted iodobenzamides.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, including kinase inhibitors and PARP inhibitors.[1][2]

Iodobenzamide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Fluoro-5-iodobenzamideArylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/Water80-100-Good[1]
4-IodobenzaldehydePhenylboronic acidCu-AIA-PC-Pd (1 mol%)K₂CO₃EthanolRT6High[3]
4-Bromobenzene (as analog)Phenylboronic acidPd/Si₃N₄K₃PO₄Toluene--Good[4]
Aryl Iodides (general)Arylboronic acidPd(OAc)₂ / LigandK₃PO₄1,4-Dioxane130-41-84[5]
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly valuable in drug discovery for the synthesis of kinase inhibitors and other nitrogen-containing bioactive molecules.[2][8]

Iodobenzamide/Iodoarene SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Fluoro-5-iodobenzamidePrimary/Secondary AminesPd-based-----[2]
5-substituted-1,2,3-triiodobenzeneElectron-poor anilinesPd-based----High[9]
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05 mol%)t-BuONaWater50-High[10]
Aryl Iodides (general)Aryl/Aliphatic AminesNi(acac)₂ / Phenylboronic esterK₃PO₄---High[11]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to substituted alkynes by forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is essential for the synthesis of complex molecules containing the alkynyl functional group.

Iodoarene SubstrateAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-chloro-4-fluoroiodobenzeneBromo-butyne derivative5.5 mol % PdCl₂(PPh₃)₂, 11 mol % CuI20 eq. Et₃N-70-Moderate-High[2]
o-IodoanilinesTerminal alkynes(PPh₃)₂CuBH₄ (5 mol%)DBU-12024>99[14]
Aryl Iodides (general)Terminal alkynesCu(OTf)₂ / Phosphate ligand--13016Good[14]
Aryl Iodides (general)Terminal alkyneNiCl₂ / 1,10-phenanthroline-DMAc25-Good[9]
Heck Reaction: Vinylation of Iodobenzamides

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[15][16] This method is widely used to synthesize substituted alkenes.

Iodoarene SubstrateAlkene Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Fluoro-5-iodobenzamideAlkenePd(OAc)₂Et₃NDMF100-Good[1]
IodobenzeneAcrylamidePd(OAc)₂ / Ligand-Acetonitrile--93[15]
Iodobenzene derivativesn-Butyl acrylatePd nanoparticles----59-100[17]
IodobenzeneAcrylic acidPS-PdONPsVariousWater--Good[18]
Ullmann Condensation: Copper-Catalyzed Couplings

The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-N, and C-S bonds.[19] While often requiring harsher conditions than palladium-catalyzed counterparts, it remains a valuable tool, particularly for the synthesis of diaryl ethers.[10][14]

Iodoarene SubstrateNucleophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Iodides (general)PhenolsNano-CuOCs₂CO₃DMSO~100-Moderate-Good[20]
Aryl Iodides (general)PhenolsCuFe₂O₄Cs₂CO₃DMF130-Good[14]
5-substituted-1,2,3-triiodobenzenePhenols/ThiophenolsCuI----Good[21]
Aryl Iodides (general)N-heterocycles/AlkylaminesCuCl / Ligand----Moderate-High[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are general yet comprehensive protocols for the key reactions discussed.

General Procedure for Suzuki-Miyaura Coupling of a Substituted Iodobenzamide

To a reaction vessel is added the substituted iodobenzamide (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system (e.g., dioxane/water 4:1) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination of a Substituted Iodobenzamide

In an oven-dried Schlenk tube, the substituted iodobenzamide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv) are combined. The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is stirred at the specified temperature (ranging from room temperature to 110 °C) until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylated benzamide.

General Procedure for Sonogashira Coupling of a Substituted Iodobenzamide

In a Schlenk tube, the substituted iodobenzamide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the specified temperature (ranging from room temperature to 80 °C) for the necessary duration (2-24 h). Upon completion, the reaction mixture is diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these complex transformations, the following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-I) Ar-Pd(II)(OR')Ln Ar-Pd(II)(OR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(OR')Ln Ligand Exchange (Base, e.g., K₂CO₃) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(OR')Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR'R'')Ln]X [Ar-Pd(II)(NHR'R'')Ln]X Ar-Pd(II)(X)Ln->[Ar-Pd(II)(NHR'R'')Ln]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln [Ar-Pd(II)(NHR'R'')Ln]X->Ar-Pd(II)(NR'R'')Ln Deprotonation (Base) Ar-Pd(II)(NR'R'')Ln->Pd(0)Ln Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')Ln->Ar-NR'R'' Reductive Elimination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR')Ln Ar-Pd(II)(C≡CR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(C≡CR')Ln Transmetalation Ar-Pd(II)(C≡CR')Ln->Pd(0)Ln Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)(C≡CR')Ln->Ar-C≡CR' Reductive Elimination CuX CuX Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Ar-Pd(II)(X)Ln Cu-C≡CR'->CuX H-C≡CR' H-C≡CR' H-C≡CR'->Cu-C≡CR' Base

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

Application in Drug Discovery and Development

The cross-coupling of substituted iodobenzamides is a cornerstone in the synthesis of numerous biologically active molecules. A prominent example is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors , a class of anticancer drugs. The synthesis of many PARP inhibitors, such as Olaparib, involves a key Suzuki-Miyaura coupling step to construct the core biaryl structure.[22][23] Similarly, the synthesis of various kinase inhibitors , which target signaling pathways implicated in cancer, frequently employs both Suzuki-Miyaura and Buchwald-Hartwig reactions to assemble the final drug molecule from an iodobenzamide precursor.[2][24] The ability to rapidly diversify the substituents on the benzamide scaffold through these reliable coupling reactions is invaluable for establishing structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-iodo-N-methylbenzamide, a compound handled as a hazardous substance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Hazard Information
  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[2][3]

  • Harmful to aquatic life.[1][3]

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4][5]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4][5]

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as a hazardous waste procedure.

Step 1: Waste Identification and Collection

  • Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[5] Avoid creating dust.[6]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.[5]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5][7]

Step 2: Container Management

  • Use a container that is compatible with the chemical and in good condition, free from leaks or damage.[7]

  • Keep the container securely closed when not in use.[7]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[5][7]

Step 4: Waste Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[7][8] The storage area should be separate from general laboratory traffic.[5]

Step 5: Final Disposal

  • The primary method of disposal for this type of chemical waste is through an approved hazardous waste disposal contractor.[5][7]

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[5][7]

  • Dispose of contents/container to an approved waste disposal plant.[2][3]

Step 6: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.[7]

  • Alert your supervisor and the institutional EHS department.[7]

  • Wear appropriate PPE before cleaning up the spill.[4][7]

  • Contain the spill using appropriate absorbent materials (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2][7]

  • Collect all contaminated materials in a sealed container and label it as hazardous waste.[7]

  • Decontaminate the spill area.[7]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below presents data for a structurally similar compound, N-Methylbenzamide, for reference.

PropertyValue
Melting Point/Range 75 - 80 °C / 167 - 176 °F[8]
Boiling Point/Range 167 °C / 332.6 °F @ 11 mmHg[8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal start Waste this compound Generated collect_solid Solid Waste (e.g., powder, contaminated labware) start->collect_solid Identify Waste Type collect_liquid Liquid Waste (e.g., solutions) start->collect_liquid Identify Waste Type package Place in a designated, compatible, and sealed container collect_solid->package collect_liquid->package label_waste Label container: 'Hazardous Waste' 'Waste this compound' package->label_waste store_waste Store in a designated, secure, and well-ventilated area label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs pickup Arrange for pickup contact_ehs->pickup end Disposal at an Approved Facility pickup->end

References

Personal protective equipment for handling 4-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-iodo-N-methylbenzamide, based on data from analogous compounds.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, proper personal protective equipment is essential. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side-shields conforming to EN166, or chemical goggles. A face shield may be required for splash hazards.[1]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. A lab coat or chemical-resistant apron should be worn.[1][2]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated. In case of inadequate ventilation, wear respiratory protection.[2][3] For firefighting, a self-contained breathing apparatus is necessary.[1]Protects against inhalation of harmful dust.
Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] Protective clothing and boots as needed, depending on the scale of operation.[2]Provides overall protection from contamination.

Experimental Workflow for Safe Handling

A systematic approach is crucial for safely managing this compound in a laboratory setting. The following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_storage Storage cluster_disposal Waste Disposal prep1 Work in a well-ventilated area (fume hood) prep2 Ensure eyewash station and safety shower are accessible prep1->prep2 prep3 Remove ignition sources prep2->prep3 prep4 Don all required PPE prep3->prep4 handle1 Avoid generating dust prep4->handle1 Proceed to Handling handle2 Use appropriate tools (e.g., spatula) handle1->handle2 handle3 Transfer carefully to minimize airborne dust handle2->handle3 handle4 Keep container tightly closed when not in use handle3->handle4 store1 Store in a cool, dry, well-ventilated area handle4->store1 Proceed to Storage spill1 For small spills, carefully sweep or vacuum material handle4->spill1 If spill occurs store2 Store away from incompatible materials (strong oxidizing agents) store1->store2 store3 Keep containers tightly sealed store2->store3 store3->handle1 For subsequent use spill2 Place waste in a suitable, labeled container for disposal spill1->spill2 spill3 Dispose of contents/container to an approved waste disposal plant spill2->spill3

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plan

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spills and Leaks: In case of a small spill, carefully sweep or vacuum the material to avoid creating dust. Place the collected material into a suitable, labeled container for disposal.[2] For larger spills, evacuate the area and ensure adequate ventilation. Use personal protective equipment during cleanup.[1]

Waste Disposal:

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled, and sealed container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).[4]

  • Container Disposal: Thoroughly empty all contents from the original container. The first rinse of the container should be collected and disposed of as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After appropriate rinsing, obliterate or remove labels before disposing of the container.[6]

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant. Do not dispose of down the drain or in regular trash.[6][7] Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-iodo-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.